Fmoc-D-homoArg(Boc)2-OH
Descripción
BenchChem offers high-quality Fmoc-D-homoArg(Boc)2-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-homoArg(Boc)2-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H42N4O8 |
|---|---|
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41) |
Clave InChI |
MIEGDMIQQQRLOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Engineering Proteolytic Stability: A Technical Whitepaper on Fmoc-D-homoArg(Boc)2-OH in Peptide Therapeutics
Executive Summary
The transition of peptide candidates from discovery to clinical application is frequently bottlenecked by poor pharmacokinetic (PK) profiles, primarily driven by rapid enzymatic degradation in vivo. Fmoc-D-homoArg(Boc)2-OH has emerged as a critical building block in solid-phase peptide synthesis (SPPS) for overcoming this specific liability. By incorporating a non-natural D-stereocenter and an extended aliphatic side chain, this amino acid derivative completely abrogates recognition by trypsin-like serine proteases.
This whitepaper provides an in-depth mechanistic analysis, structural rationale, and validated protocols for integrating Fmoc-D-homoArg(Boc)2-OH into advanced peptide drug development and antibody-drug conjugate (ADC) linker design.
Physicochemical Properties & Structural Rationale
The molecular architecture of Fmoc-D-homoArg(Boc)2-OH is engineered for orthogonal SPPS and post-synthetic metabolic stability.
Quantitative Physicochemical Specifications
| Property | Specification |
| Chemical Name | Fmoc-D-homoArg(Boc)2-OH |
| CAS Registry Number | 1301706-40-0 [1] |
| Molecular Formula | C32H42N4O8 |
| Molecular Weight | 610.7 g/mol |
| Stereochemistry | D-configuration (R-enantiomer) |
| Protecting Groups | Nα-Fmoc (Base-labile), Nω,Nω'-Bis-Boc (Acid-labile) |
| Purity Standard | ≥ 98.0% (HPLC) |
Mechanistic Causality of Structural Features
-
The D-Homoarginine Core: Natural L-arginine is a primary cleavage site for trypsin, which recognizes the basic guanidino group in its S1 specificity pocket. D-homoarginine introduces a dual-evasion mechanism: the D-chirality creates a spatial mismatch in the enzyme's active site, while the additional methylene group (-CH2-) in the aliphatic chain causes a severe steric clash, rendering the peptide highly resistant to proteolysis [4].
-
Bis-Boc (Boc)2 Guanidino Protection: While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the standard protection for L-arginine, the Boc2 strategy is often preferred for specialized homoarginine derivatives. Boc2 protection reduces the steric bulk immediately adjacent to the α-carbon compared to sulfonyl-based protectors, facilitating higher coupling efficiencies for sterically demanding D-amino acids [3]. Furthermore, Boc groups are cleanly removed during standard trifluoroacetic acid (TFA) cleavage, generating gaseous isobutylene and carbon dioxide, which simplifies downstream purification.
Mechanistic Workflow: SPPS Integration
Integrating Fmoc-D-homoArg(Boc)2-OH requires optimized coupling conditions to manage the steric hindrance of the bis-Boc protected guanidino group.
Fig 1. Optimized SPPS workflow for Fmoc-D-homoArg(Boc)2-OH integration.
Experimental Protocols & Self-Validating Systems
To ensure high-fidelity synthesis, the following protocols employ a self-validating framework where each step's success is empirically verified before progression.
Protocol 1: Optimized Coupling of Fmoc-D-homoArg(Boc)2-OH
-
Causality of Reagent Selection: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure rather than HATU/DIEA. The mild acidity of Oxyma prevents the base-catalyzed epimerization that is a high risk when activating D-amino acids, while DIC efficiently handles the steric bulk of the Boc2-protected side chain without causing premature chain termination.
-
Step 1: Resin Preparation. Swell 0.1 mmol of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.
-
Step 2: Fmoc Removal. Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Step 3: Pre-Activation. Dissolve 0.4 mmol (4 equivalents) of Fmoc-D-homoArg(Boc)2-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of DIC. Stir for 3 minutes to pre-activate the amino acid into the active ester.
-
Step 4: Coupling. Add the activated mixture to the resin. Agitate at room temperature for 60-90 minutes.
-
Step 5: Self-Validation (Kaiser Test). Withdraw a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN).
-
System Validation Check: A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, triggering a mandatory double-coupling cycle using a different solvent system (e.g., NMP) to disrupt secondary structures.
-
Protocol 2: Global Deprotection and Cleavage
-
Causality of Scavenger Selection: The bis-Boc groups on the homoarginine side chain generate highly reactive tert-butyl cations during acidolysis. Without adequate scavengers, these cations will permanently alkylate electron-rich residues (e.g., Trp, Tyr, Met).
-
Step 1: Cocktail Preparation. Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Ultrapure Water in a 95:2.5:2.5 (v/v/v) ratio. TIPS acts as a potent hydride donor to quench tert-butyl cations.
-
Step 2: Acidolysis. Add 3 mL of the cleavage cocktail per 0.1 mmol of resin. Agitate gently for 2.5 hours at room temperature.
-
Step 3: Precipitation. Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide.
-
Step 4: Self-Validation (LC-MS). Dissolve a 1 mg sample of the lyophilized crude pellet in 50% Acetonitrile/Water. Analyze via LC-MS.
-
System Validation Check: The presence of a mass shift of +200 Da indicates incomplete Boc removal, necessitating extended TFA treatment. A single sharp peak at the theoretical mass confirms successful global deprotection.
-
Advanced Applications in Drug Development
Fig 2. Mechanistic basis of proteolytic resistance conferred by D-homoarginine.
Beyond standard peptide therapeutics, Fmoc-D-homoArg(Boc)2-OH is increasingly utilized in the synthesis of cleavable linkers for Antibody-Drug Conjugates (ADCs) [2]. While traditional valine-citrulline (Val-Cit) linkers are susceptible to premature cleavage by extracellular proteases in systemic circulation, incorporating D-homoarginine derivatives creates highly stable linkers that only degrade under specific intracellular lysosomal conditions, thereby widening the therapeutic index of the ADC.
References
- ChemicalBook. "Fmoc-D-homoArg(Boc)2-OH CAS#: 1301706-40-0".
- MedChemExpress. "Fmoc-D-homoArg(Et)2-OH hydrochloride | Arg Derivative".
- ChemPep. "154445-77-9 | Fmoc-Arg(Pbf)-OH".
- Apinnotech Co., Ltd. "Fmoc-D-Arg(Pbf)-OH CAS#187618-60-6".
An In-depth Technical Guide to Fmoc-D-homoArg(Boc)2-OH: Properties, Synthesis Protocols, and Strategic Applications
Introduction
In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating pharmacological properties. Among these, D-amino acids and side-chain extended homologs offer compelling advantages, such as enhanced enzymatic stability and unique conformational constraints. Fmoc-D-homoArg(Boc)2-OH is a specialized building block designed for just this purpose. The D-configuration at the alpha-carbon, combined with the extended homoarginine side chain, provides significant resistance to degradation by trypsin and other serine proteases, which typically recognize and cleave at the C-terminus of L-arginine and L-lysine residues[1]. This guide provides a comprehensive overview of Fmoc-D-homoArg(Boc)2-OH, its physicochemical properties, and field-proven protocols for its successful incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Physicochemical Properties
A precise understanding of the building block's properties is fundamental to its effective use. Fmoc-D-homoArg(Boc)2-OH is characterized by the presence of a base-labile fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and two acid-labile tert-butoxycarbonyl (Boc) groups for robust protection of the side-chain guanidinium moiety. The "homo" designation signifies an additional methylene group in the side chain compared to standard arginine, extending the carbon backbone.
| Property | Value | Source(s) |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nω,Nω'-bis(tert-butoxycarbonyl)-D-homoarginine | Internal |
| Molecular Formula | C32H42N4O8 | |
| Molecular Weight | 610.71 g/mol | |
| CAS Number | 1301706-40-0 | |
| Appearance | White to off-white powder | Internal |
The molecular structure, with its bulky side-chain protection, is a critical factor influencing its reactivity during peptide synthesis, a point we will elaborate on in the experimental protocols.
Caption: Chemical structure of Fmoc-D-homoArg(Boc)2-OH.
Strategic Considerations in Peptide Synthesis
The decision to incorporate Fmoc-D-homoArg(Boc)2-OH is typically driven by a specific therapeutic or research goal. The primary rationale is to confer resistance to enzymatic cleavage by trypsin-like proteases[1]. Standard L-arginine is a prime target for these enzymes; the extended side chain and D-stereochemistry of homoarginine effectively obstruct the enzyme's active site, thereby increasing the in-vivo half-life of the resulting peptide.
However, the chemical structure presents a distinct challenge during synthesis: steric hindrance . The two bulky Boc groups on the guanidinium head, combined with the Fmoc group, create a sterically crowded environment around the alpha-carboxyl group. This can impede the approach of the resin-bound free amine during the coupling step, potentially leading to incomplete reactions. Therefore, the selection of coupling reagents and reaction conditions must be deliberately chosen to overcome this kinetic barrier.
Field-Proven Experimental Protocols
The following protocols are based on established principles of Fmoc-SPPS and are optimized to address the steric challenges posed by Fmoc-D-homoArg(Boc)2-OH.
General Workflow for Fmoc-SPPS
The synthesis follows a cyclical process of deprotection and coupling to sequentially build the peptide chain on an insoluble resin support.
Caption: Mechanism of TFA-mediated cleavage and Boc deprotection.
Protocol:
-
Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard and highly effective mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .
-
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes the Boc groups. The tert-butyl cations generated during Boc deprotection are highly reactive electrophiles that can re-attach to sensitive residues like tryptophan or methionine. TIS acts as a cation scavenger, irreversibly trapping these species to prevent side reactions.[2] Water helps with the solubility of the peptide and can suppress certain side reactions.
-
-
Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
Fmoc-D-homoArg(Boc)2-OH is a powerful, albeit challenging, building block for modern peptide synthesis. Its primary value lies in the creation of peptide therapeutics with enhanced stability against enzymatic degradation.[1][3] The key to its successful application is a deliberate and methodical approach to the coupling step, specifically by extending reaction times and using potent activation reagents to overcome the significant steric hindrance imposed by the di-Boc protecting groups. By following the validated protocols outlined in this guide, researchers can confidently incorporate this valuable non-canonical amino acid, paving the way for the development of more robust and effective peptide-based drugs and research tools.
References
-
Izdebski, J., et al. (2007). Synthesis and biological activity of homoarginine-containing opioid peptides. Journal of Peptide Science, 13(1), 27-30. [Link]
-
Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. [Link]
-
Adu-Gyamfi, E., et al. (2023). Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides. International Journal of Peptide Research and Therapeutics. [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
Fmoc-D-homoArg(Boc)2-OH solubility in DMF and other solvents
An In-depth Technical Guide to the Solubility of Fmoc-D-homoArg(Boc)2-OH for Peptide Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-D-homoarginine(N,N'-di-Boc)-OH (Fmoc-D-homoArg(Boc)2-OH), a critical building block in solid-phase peptide synthesis (SPPS). Addressed to researchers, scientists, and professionals in drug development, this document explores the solubility of this derivative in N,N-Dimethylformamide (DMF) and other organic solvents commonly used in peptide chemistry. The guide synthesizes theoretical principles with practical, field-proven methodologies to ensure efficient and successful peptide coupling reactions. We will delve into the causal factors governing solubility, provide detailed protocols for dissolution and troubleshooting, and present data in a structured format for ease of reference.
Introduction: The Structural and Functional Significance of Fmoc-D-homoArg(Boc)2-OH
Fmoc-D-homoArg(Boc)2-OH is a non-natural amino acid derivative used to incorporate a D-homoarginine residue into a growing peptide chain. Its structure is meticulously designed for the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] Let's dissect its key components:
-
D-Enantiomer: The use of a D-amino acid is a strategic choice in medicinal chemistry to confer resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids.[1] This can significantly enhance the in-vivo half-life and therapeutic potential of a peptide drug.
-
homoArginine: The "homo" designation indicates an additional methylene group (-CH2-) in the side chain compared to the canonical arginine. This subtle modification can alter the peptide's conformation, basicity, and interaction with biological targets.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its key advantage is its lability to weak bases, typically a piperidine solution in DMF, allowing for selective deprotection at each synthesis cycle under mild conditions.[1][]
-
Di-Boc (di-tert-butoxycarbonyl) Group: The two Boc groups provide robust protection for the highly basic and reactive guanidino group on the homoarginine side chain.[3] This prevents undesirable side reactions during peptide coupling. The Boc groups are stable to the basic conditions used for Fmoc removal but are efficiently cleaved during the final deprotection step with strong acids like trifluoroacetic acid (TFA).[4]
The successful incorporation of this, and any, Fmoc-amino acid into a peptide sequence is fundamentally dependent on its solubility in the reaction solvent. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.[5]
The Physicochemical Basis of Solubility in SPPS
The principle of "like dissolves like" is the cornerstone of solubility in organic chemistry.[6] Polar compounds dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. Fmoc-amino acids, including Fmoc-D-homoArg(Boc)2-OH, are complex molecules with both polar (carboxylic acid) and non-polar (Fmoc, Boc groups) regions.
The ideal solvent for SPPS must effectively solvate the growing peptide chain, the resin support, and the incoming protected amino acid.[7] Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are widely used for this purpose.[8][9] They possess a large dipole moment and can act as hydrogen bond acceptors, enabling them to dissolve a wide range of protected amino acids.
Solubility Profile of Fmoc-D-homoArg(Boc)2-OH
Primary Solvent: N,N-Dimethylformamide (DMF)
DMF is the most common solvent in Fmoc-SPPS due to its excellent solvating properties and compatibility with most reagents.[7][8][9] While precise quantitative solubility data for Fmoc-D-homoArg(Boc)2-OH is not extensively published, information from suppliers on the closely related Fmoc-Arg(Boc)2-OH provides a strong practical benchmark. For instance, it is described as "clearly soluble" when dissolving 1 mmole in 2 ml of DMF. This indicates a high degree of solubility, which is expected for this class of compounds.
The bulky and hydrophobic Fmoc and di-Boc protecting groups contribute significantly to the molecule's affinity for organic solvents like DMF.[][9]
Alternative Solvents
While DMF is the workhorse, other solvents can be considered, each with its own advantages and disadvantages:
-
N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for SPPS, sometimes demonstrating superior performance to DMF in solvating resins and disrupting peptide aggregation.[7] Most reagents are highly soluble in NMP. However, some reports suggest that Fmoc-amino acids may exhibit greater decomposition over time when dissolved in NMP compared to DMF.[7]
-
Dimethyl Sulfoxide (DMSO): DMSO is a very strong polar aprotic solvent. It is particularly useful for dissolving highly hydrophobic or aggregation-prone peptides.[10][11] For derivatives like Fmoc-His(Fmoc)-OH, which are known for poor solubility, DMSO can be effective, often requiring sonication.[5] It can be used as a co-solvent with DMF to enhance the solubility of difficult amino acid derivatives.
-
Dichloromethane (DCM): DCM is a less polar solvent than DMF or NMP. While it is used in some SPPS steps, such as resin swelling and washing, it is generally not the primary solvent for coupling reactions due to the lower solubility of many Fmoc-amino acids.[8][9]
Factors Influencing Solubility
Achieving consistent and complete dissolution requires attention to several experimental variables:
-
Solvent Purity: The quality of the solvent is paramount. DMF, for instance, can degrade over time to release dimethylamine.[7] This basic impurity can cause premature deprotection of the Fmoc group, leading to the formation of impurities. Always use high-purity, peptide-synthesis-grade solvents.
-
Temperature: Solubility generally increases with temperature.[12][13] Gentle warming can be an effective strategy to dissolve a stubborn compound. However, excessive heat should be avoided as it can accelerate the degradation of the Fmoc-amino acid.
-
Agitation and Sonication: Mechanical agitation (vortexing, shaking) is essential. For particularly challenging cases, sonication can be employed. The ultrasonic waves provide the energy to break up intermolecular aggregates, facilitating solvation.[5]
Data Presentation: Solubility Summary
The following table summarizes the solubility characteristics and practical recommendations for Fmoc-D-homoArg(Boc)2-OH and related derivatives.
| Solvent | Polarity | Solubility Profile for Fmoc-D-homoArg(Boc)2-OH | Recommended Concentration (for SPPS) | Causality & Expert Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High / Clearly Soluble | 0.3 - 0.5 M | The industry standard for SPPS.[8][9] Its polarity effectively solvates both the polar and non-polar moieties of the molecule. Ensure use of amine-free, high-purity grade. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High / Expected to be Clearly Soluble | 0.3 - 0.5 M | An excellent alternative to DMF, known for its strong solvating power.[7] Be mindful of potential for slightly faster degradation of the dissolved amino acid compared to DMF.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Expected to be Soluble | Used as a co-solvent (e.g., 10-25% in DMF) | A powerful solvent for difficult sequences.[10][11] Rarely used as the primary coupling solvent but invaluable for troubleshooting. Avoid with Cys or Met residues due to oxidation risk.[10] |
| Dichloromethane (DCM) | Moderately Polar | Limited / Poor | Not Recommended for Coupling | Generally insufficient polarity to dissolve the zwitterionic character of the carboxylic acid end of the molecule effectively. Used for resin washing and swelling.[14] |
Experimental Protocols
Protocol 1: Standard Dissolution for a Coupling Reaction
This protocol describes the standard procedure for preparing a solution of Fmoc-D-homoArg(Boc)2-OH for use in an automated or manual peptide synthesizer.
Methodology:
-
Preparation: Ensure all glassware is clean and dry. Use only high-purity, peptide-synthesis-grade DMF.
-
Weighing: In a suitable vial, accurately weigh the required amount of Fmoc-D-homoArg(Boc)2-OH (typically 4-5 equivalents relative to the resin substitution).
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).
-
Dissolution: Cap the vial and vortex for 30-60 seconds. A clear, particulate-free solution should be obtained.
-
Activation: This solution is now ready for the addition of the coupling reagents (e.g., HBTU/HOBt and DIEA or HATU/HOAt and DIPEA) prior to its addition to the deprotected resin.[4]
Protocol 2: Troubleshooting Solubility Issues
If the derivative does not dissolve readily in DMF, follow these sequential steps.
Methodology:
-
Extended Agitation: Continue to vortex or place the vial on a shaker for an additional 5-10 minutes.
-
Sonication: If the solution remains cloudy or contains particulates, place the sealed vial in an ultrasonic bath for 2-5 minutes.[5] Monitor the vial to ensure it does not become excessively warm.
-
Gentle Warming: If sonication is ineffective, warm the solution gently to 35-40°C in a water bath with continued agitation.[11] Do not overheat, as this can compromise the integrity of the Fmoc group.
-
Co-Solvent Addition: As a final resort, add a small amount of DMSO (e.g., 10% of the total volume) to the DMF solution and repeat the agitation and sonication steps.
Visualization: Solvent Selection and Troubleshooting Workflow
The following diagram illustrates a logical workflow for handling the dissolution of Fmoc-D-homoArg(Boc)2-OH in a typical SPPS setting.
Caption: Decision workflow for dissolving Fmoc-D-homoArg(Boc)2-OH.
Conclusion
Fmoc-D-homoArg(Boc)2-OH is a well-behaved amino acid derivative that exhibits excellent solubility in DMF, the preferred solvent for solid-phase peptide synthesis. Its robust side-chain protection and high solubility ensure its efficient incorporation into peptide sequences, facilitating the synthesis of complex and enzymatically stable peptides. While solubility issues are rare, a systematic troubleshooting approach involving sonication, gentle warming, or the use of co-solvents like DMSO can overcome most challenges. Adherence to protocols using high-purity reagents is critical for maximizing coupling efficiency and minimizing side reactions, ultimately leading to a higher quality final peptide product.
References
-
Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub. (2024, April 30). Open Access Pub. Retrieved March 8, 2024, from [Link]
- WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents. (n.d.). Google Patents.
-
Peptide Synthesis: Handling and Storage of Synthetic Peptides - LifeTein. (2026, February 27). LifeTein. Retrieved March 8, 2024, from [Link]
-
Subtle chemical modification for enrichment of Fmoc-amino acid at a phospholipid interface. (2019, November 14). Nature. Retrieved March 8, 2024, from [Link]
-
Solvents for Solid Phase Peptide Stynthesis Contents | AAPPTec. (n.d.). AAPPTec. Retrieved March 8, 2024, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved March 8, 2024, from [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - Semantic Scholar. (2022, April 27). Semantic Scholar. Retrieved March 8, 2024, from [Link]
-
Synthesis protocols - Peptideweb.com. (n.d.). Peptideweb.com. Retrieved March 8, 2024, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Retrieved March 8, 2024, from [Link]
-
Fmoc-arg(boc)2-OH | C31H40N4O8 | CID 11966443 - PubChem. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
-
Fmoc Resin Cleavage and Deprotection. (n.d.). Retrieved March 8, 2024, from [Link]
-
Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Chemistry Steps. Retrieved March 8, 2024, from [Link]
-
Solubility of Organic Compounds - Chemistry. (2023, August 31). University of Calgary. Retrieved March 8, 2024, from [Link]
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Open Oregon Educational Resources. Retrieved March 8, 2024, from [Link]
-
Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents - ResearchGate. (2025, August 10). ResearchGate. Retrieved March 8, 2024, from [Link]
Sources
- 1. chempep.com [chempep.com]
- 3. Fmoc-arg(boc)2-OH | C31H40N4O8 | CID 11966443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 10. lifetein.com [lifetein.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
Synthesis and Preparation of Fmoc-D-homoArg(Boc)2-OH: A Technical Whitepaper on Peptidomimetic Building Blocks
Executive Summary
The development of proteolytically stable, high-affinity peptidomimetics relies heavily on the incorporation of unnatural amino acids. Among these, Fmoc-D-homoArg(Boc)2-OH (CAS: 1301706-40-0) and its L-enantiomer (CAS: 158478-81-0) serve as critical building blocks in Solid-Phase Peptide Synthesis (SPPS) . By combining chiral inversion (D-stereochemistry) with side-chain elongation (homo-derivative), this residue drastically alters the pharmacokinetic profile of therapeutic peptides. This guide details the causal mechanisms, retrosynthetic rationale, and a self-validating protocol for its preparation.
Strategic Rationale: The Role of D-Homoarginine
In native peptides, L-arginine is a frequent recognition site for endogenous serine proteases, such as trypsin, which rapidly cleave the peptide bond adjacent to the basic guanidino group. Substituting L-arginine with D-homoarginine achieves two pharmacological objectives:
-
Protease Evasion: The D-configuration creates a chiral mismatch within the active site of stereoselective proteases, preventing enzymatic degradation.
-
Receptor Modulation: The addition of a single methylene group in the side chain (homo-extension) alters the spatial projection of the guanidino moiety, often enhancing binding affinity through optimized hydrogen-bonding networks.
Mechanistic rationale for D-homoArg substitution in evading proteolytic degradation.
Retrosynthetic Analysis & Reagent Selection
The most efficient route to Fmoc-D-homoArg(Boc)2-OH avoids building the side chain from scratch. Instead, it utilizes Fmoc-D-Lys-OH as the starting material. Lysine inherently possesses a four-carbon aliphatic side chain terminating in an epsilon-amine. Direct guanidinylation of this amine perfectly yields the homoarginine backbone (four carbons + guanidino group, compared to arginine's three carbons + guanidino group).
To achieve this, N,N'-di-Boc-1H-pyrazole-1-carboxamidine is selected as the guanidinylating agent .
-
Causality of Reagent Choice: The 1H-pyrazole ring acts as an entropically and enthalpically favored leaving group. Once expelled, it forms a stable, neutral aromatic system, driving the reaction to completion.
-
Causality of Protection Strategy: Di-Boc protection significantly reduces the basicity and nucleophilicity of the resulting guanidine moiety, preventing it from participating in unwanted side reactions during subsequent peptide coupling steps . Furthermore, the Boc group is strictly orthogonal to the Fmoc group, allowing for seamless integration into standard SPPS workflows .
Synthetic workflow for Fmoc-D-homoArg(Boc)2-OH via guanidinylation of Fmoc-D-Lys-OH.
Detailed Synthetic Methodology (Self-Validating Protocol)
This protocol is designed as a self-validating system, ensuring that intermediate quality is verified through intrinsic chemical behaviors rather than relying solely on post-hoc LC-MS analysis.
Step 1: Initiation & Zwitterion Neutralization
-
Suspend 1.0 equivalent of Fmoc-D-Lys-OH in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring.
-
Causality: Fmoc-D-Lys-OH exists partially as a zwitterion. DIPEA deprotonates the epsilon-ammonium salt ( NH3+ to NH2 ), rendering the primary amine highly nucleophilic and ready for attack.
Step 2: Guanidinylation
-
Add 1.1 equivalents of N,N'-di-Boc-1H-pyrazole-1-carboxamidine to the basic solution .
-
Stir the reaction mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 12–24 hours.
Step 3: Self-Validation (The Kaiser Test)
-
Withdraw a 5 µL aliquot of the reaction mixture and spot it on a silica TLC plate.
-
Apply ninhydrin solution and heat.
-
Causality: The Kaiser test serves as an immediate, self-validating checkpoint. Ninhydrin reacts exclusively with primary amines (unreacted lysine) to form a deep purple/blue complex (Ruhemann's purple). The fully protected di-Boc guanidino group will not react. The reaction is only deemed complete when the spot remains yellow, confirming 100% conversion of the primary amine.
Step 4: Phase-Partitioning Workup (Chemical Purification)
-
Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).
-
Wash the organic layer three times with an equal volume of 1M HCl or 5% KHSO4 .
-
Causality: This is a critical self-purifying step based on pKa differentials. The acidic wash protonates any trace unreacted Fmoc-D-Lys-OH and the DIPEA base, forcing them into the aqueous layer. Conversely, the fully protected, neutral Fmoc-D-homoArg(Boc)2-OH remains highly lipophilic and stays entirely in the organic phase.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield a white to off-white powder .
Comparative Data: Arginine Protecting Group Strategies
Understanding when to use Di-Boc protection over standard groups like Pbf or Pmc is crucial for SPPS design. While Pbf is the industry standard due to its balance of stability and ease of cleavage , Di-Boc protection is mandated when specific orthogonal cleavage conditions are required or when synthesizing highly modified peptidomimetics that require harsh global deprotection.
Table 1: Quantitative Comparison of Arginine Protecting Groups in SPPS
| Protecting Group | Deprotection Lability | Steric Hindrance | Primary Synthetic Utility |
| Di-Boc | Moderate/Hard (Requires ~95% TFA, 2-3h) | High | Orthogonal protection, specialized solution-phase synthesis , |
| Pbf | High (Requires ~90% TFA, 1-2h) | Moderate | Standard automated Fmoc-SPPS |
| Pmc | High (Requires ~90% TFA, 1-2h) | Low | Legacy standard Fmoc-SPPS |
Note: Di-Boc groups require harsher acidic conditions for complete removal compared to Pbf, but offer superior orthogonality against base-catalyzed side reactions.
References
-
ACS Omega. "In Search of NPY Y4R Antagonists: Incorporation of Carbamoylated Arginine, Aza-Amino Acids, or d-Amino Acids into Oligopeptides Derived from the C-Termini of the Endogenous Agonists". ACS Publications. Available at:[Link][1]
Sources
Strategic Integration of Fmoc-D-homoArg(Boc)2-OH in Advanced Peptide Therapeutics
A Technical Whitepaper on Synthesis Causality, Protection Mechanisms, and SPPS Workflows
As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the limitations of natural amino acids in therapeutic peptides. Endogenous proteases rapidly degrade natural L-peptides, and standard side chains often lack the precise spatial reach required for optimal receptor binding or membrane translocation.
To overcome these barriers, the integration of non-natural building blocks like Fmoc-D-homoArg(Boc)2-OH (CAS: 1301706-40-0) [1] has become a cornerstone strategy. This whitepaper deconstructs the physicochemical properties, mechanistic causality of its protecting groups, and the self-validating experimental workflows required to successfully incorporate this critical residue into complex peptide architectures.
Molecular Architecture & Physicochemical Profiling
The structural modifications in Fmoc-D-homoArg(Boc)2-OH serve two distinct therapeutic purposes:
-
D-Chirality: Inverts the stereocenter, rendering the resulting peptide highly resistant to proteolytic cleavage by endogenous trypsin-like proteases.
-
Homo-Extension: The addition of a single methylene group ( −CH2− ) to the aliphatic side chain extends the reach of the highly basic guanidino group. This increased flexibility is highly advantageous in the design of Cell-Penetrating Peptides (CPPs), allowing optimal interaction with negatively charged phospholipid bilayers.
Quantitative Data Summary
To ensure accurate stoichiometry during automated or manual Solid-Phase Peptide Synthesis (SPPS), the fundamental physicochemical parameters are summarized below[2][3]:
| Parameter | Specification |
| Chemical Name | N-α-Fmoc-N-ω,N-ω'-bis-Boc-D-homoarginine |
| CAS Registry Number | 1301706-40-0 |
| Molecular Formula | C32H42N4O8 |
| Molecular Weight | 610.7 g/mol |
| N-α Protection | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bis-Boc (tert-Butoxycarbonyl) |
| Solubility | DMF, NMP, DMSO, DCM |
Mechanistic Causality: The Bis-Boc Protection Paradigm
A critical question arises during sequence design: Why utilize a bis-Boc protected guanidino group instead of the industry-standard Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group?[4]
The causality behind this choice lies in the intersection of steric hindrance and acidolysis kinetics:
-
Suppression of Aggregation: The highly basic guanidino group of arginine derivatives is a strong hydrogen bond donor, which can lead to severe inter-chain aggregation and β -sheet formation on the resin. The bulky bis-Boc strategy completely masks these hydrogen bond donors, significantly improving the solvation of the growing peptide chain[5].
-
Cleavage Kinetics: While Pbf is the standard for L-Arg, its removal requires prolonged exposure to high concentrations of Trifluoroacetic Acid (TFA)[4]. Prolonged TFA exposure can lead to the degradation of sensitive residues (e.g., tryptophan alkylation or aspartimide formation). Bis-Boc protection is highly acid-labile, allowing for rapid, complete global deprotection under standard cleavage conditions without the need for extended reaction times.
Experimental Protocols: A Self-Validating SPPS Workflow
To guarantee scientific integrity, the incorporation of Fmoc-D-homoArg(Boc)2-OH must follow a self-validating loop. The following step-by-step methodology ensures high-fidelity coupling using a standard Fmoc-SPPS strategy[6][7].
Phase 1: Resin Swelling & Fmoc Deprotection
-
Swelling: Suspend the peptide-anchored resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose active sites[6].
-
Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 min, then 15 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove residual piperidine.
Phase 2: Activation and Coupling
-
Preparation: In a separate vial, dissolve 4.0 equivalents of Fmoc-D-homoArg(Boc)2-OH and 3.9 equivalents of HBTU (coupling reagent) in DMF[7].
-
Activation: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. The color will shift slightly as the active ester forms. Allow 2 minutes for pre-activation.
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes.
Phase 3: Self-Validation (The Kaiser Test)
Do not proceed blindly. The workflow must validate the absence of free primary amines.
-
Take a few resin beads and wash them with Ethanol.
-
Apply the Kaiser test reagents (Ninhydrin, Phenol, KCN). Heat at 120°C for 5 minutes.
-
Logic Gate:
-
If Yellow (Negative): Coupling is complete. Proceed to the next cycle.
-
If Blue (Positive): Incomplete coupling. Do not deprotect. Re-couple using a stronger activator like HATU and fresh Fmoc-D-homoArg(Boc)2-OH.
-
Fig 1: Self-validating Fmoc-SPPS cycle for Fmoc-D-homoArg(Boc)2-OH coupling.
Phase 4: Global Deprotection and Cleavage
The final step requires the simultaneous cleavage of the peptide from the solid support and the removal of the bis-Boc side-chain protecting groups[7].
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v). Mechanistic Note: TIS is strictly required as a carbocation scavenger. The acidolysis of the bis-Boc groups generates highly reactive tert-butyl cations. Without TIS, these cations will irreversibly alkylate electron-rich residues (e.g., Trp, Tyr)[8].
-
Execution: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate for 2.5 hours at room temperature.
-
Precipitation: Filter the resin and drip the filtrate into cold diethyl ether (-20°C) to precipitate the fully unprotected D-homoarginine-containing peptide.
Fig 2: Mechanistic pathway of global deprotection and TIS cation scavenging.
References
- ChemicalBook. "Fmoc-D-homoArg(Boc)2-OH CAS#: 1301706-40-0." ChemicalBook Product Directory.
- ChemPep. "Custom Peptide Synthesis & Fmoc-D-HomoArg(Boc)2-OH Specifications.
- ChemPep. "154445-77-9 | Fmoc-Arg(Pbf)
- BenchChem. "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)." BenchChem Technical Guides.
- Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Sigma-Aldrich Protocols.
- Creative Peptides. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
Sources
- 1. Fmoc-D-homoArg(Boc)2-OH CAS#: 1301706-40-0 [amp.chemicalbook.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-D-HomoArg (Boc)2-OH - 楚肽生物科技 [apeptides.com]
- 4. chempep.com [chempep.com]
- 5. FMOC-ARG(BOC)2-OH | 143824-77-5 [amp.chemicalbook.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Engineering Peptide Therapeutics: The Structural and Functional Paradigm of D-Homoarginine
Executive Summary
The development of peptide-based therapeutics is frequently hindered by rapid proteolytic degradation and the need to optimize receptor binding affinity. The strategic incorporation of non-canonical amino acids (ncAAs) offers a robust solution to these biophysical bottlenecks. This technical guide explores the structural, functional, and synthetic paradigms of D-homoarginine (D-hArg) , detailing how its unique physicochemical properties—specifically its D-stereochemistry and elongated aliphatic side chain—can be leveraged to uncouple binding affinity from proteolytic susceptibility in drug development.
The Biophysical Rationale for D-Homoarginine
D-homoarginine is a synthetic, non-proteinogenic amino acid characterized by an extended methylene chain compared to its canonical counterpart, arginine[1]. Structurally, it differs from natural L-arginine in two critical ways:
-
D-Stereochemistry: The inversion of the alpha-carbon stereocenter fundamentally disrupts the spatial recognition required by endogenous proteases.
-
Elongated Aliphatic Chain: The addition of a methylene group (CH2) extends the distance between the peptide backbone and the positively charged guanidino headgroup[1].
This subtle structural expansion profoundly impacts the peptide's pharmacophore, allowing it to bridge larger distances within receptor binding pockets while simultaneously rendering the peptide backbone invisible to trypsin-like serine proteases[2].
Mechanistic Impact on Receptor Binding and Specificity
The extended methylene chain of D-hArg allows the positively charged guanidino group to penetrate deeper into the binding pockets of target receptors, facilitating novel electrostatic interactions and hydrogen bonding networks.
Opioid Receptor Antagonists: In the optimization of cyclic tetrapeptides (e.g., "Cyclodal" analogs), the 3 yields a compound (c[D-hArg-Phe-Lys-Dmt-]) with a 2-fold higher affinity for Mu (MOR) and Delta (DOR) opioid receptors, and a remarkable 7-fold higher affinity for Kappa (KOR) opioid receptors[3]. The elongation of the side chain directly correlates with enhanced receptor interaction without compromising the functional antagonist profile[3].
Vasopressin Analogs: The substitution of D-hArg in vasopressin analogs drastically alters the pharmacological profile. In 4, antidiuretic activity is maintained while pressor effects are significantly reduced. This results in highly specific antidiuretic agents with an Antidiuretic/Pressor (A/P) ratio of 100, which scales up to an A/P ratio of 3,300 for its 1-deamino derivative[4].
Natural Product Biosynthesis: While predominantly used synthetically, D-hArg is also found in rare, highly active natural products. For instance, 5, a cyclic peptide isolated from the entomopathogenic bacterium Photorhabdus temperata, incorporates two D-hArg residues. This unique structural motif contributes to its potent antimicrobial activity against Micrococcus luteus[5].
Logical relationship between D-hArg structural features and pharmacological outcomes.
Quantitative Data Summary
To facilitate structural-functional comparison, the pharmacological impact of D-hArg substitution across different peptide classes is summarized below.
| Peptide/Compound | Target/Assay | Metric | Value | Reference |
| c[D-hArg-Phe-Lys-Dmt-] | KOR Binding Affinity | Fold Increase | 7-fold (vs D-Arg) | [3] |
| c[D-hArg-Phe-Lys-Dmt-] | MOR/DOR Binding Affinity | Fold Increase | 2-fold (vs D-Arg) | [3] |
| 8-D-homoarginine-vasopressin | Antidiuretic/Pressor Ratio | A/P Ratio | 100 | [4] |
| 1-deamino-8-D-hArg-vasopressin | Antidiuretic/Pressor Ratio | A/P Ratio | 3,300 | [4] |
| Photoditritide | Micrococcus luteus | MIC | 3.0 μM | [5] |
| Photoditritide | Trypanosoma brucei | IC50 | 13 μM | [5] |
Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-hArg(Pbf)-OH
Working with D-hArg requires specific synthetic considerations due to the steric bulk of the protected guanidino group (typically Pbf) and the extended side chain[3][6]. The following self-validating protocol outlines the integration of6 into a peptide sequence using a standard Fmoc/tBu SPPS strategy[3][6].
Step-by-Step Self-Validating Protocol
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) or Rink Amide resin in Dichloromethane (DCM) for 30 minutes to maximize surface area[3].
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in Dimethylformamide (DMF) for 2 x 10 minutes. Wash thoroughly with DMF (5 times).
-
Causality & Validation: Complete removal of the Fmoc group is verified by UV monitoring of the piperidine-dibenzofulvene adduct in the flow-through at 301 nm.
-
-
Amino Acid Activation: Pre-activate Fmoc-D-hArg(Pbf)-OH (3 equivalents) using N,N'-Diisopropylcarbodiimide (DIC) and 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in DMF for 5 minutes[3].
-
Causality & Validation: 6-Cl-HOBt is chosen over standard HOBt because it more effectively suppresses racemization and enhances the reaction rate of the sterically hindered D-hArg derivative[3].
-
-
Coupling: Add the activated amino acid to the resin. Allow coupling to proceed for 2 hours at room temperature.
-
Causality & Validation: The extended side chain and bulky Pbf protecting group create significant steric hindrance. An extended coupling time ensures >99% yield, which must be validated by a negative Kaiser test (indicating the absence of free primary amines).
-
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2.5 hours[3][5].
-
Causality & Validation: TIS acts as a critical carbocation scavenger. Without it, the highly reactive cleaved Pbf groups would re-alkylate the electron-rich peptide side chains. Success is validated by HPLC-MS showing the target mass without +252 Da Pbf-adduct peaks.
-
-
Precipitation: Concentrate the cleavage solution under nitrogen and precipitate the crude peptide using ice-cold anhydrous diethyl ether[3].
Step-by-step SPPS workflow for the integration of Fmoc-D-hArg(Pbf)-OH into peptides.
Conclusion
The strategic incorporation of D-homoarginine into peptide sequences represents a powerful tool in rational drug design. By extending the basic side chain while inverting stereochemistry, researchers can successfully uncouple receptor binding affinity from proteolytic susceptibility. As demonstrated in opioid antagonists, vasopressin analogs, and natural antimicrobial peptides, D-hArg serves as a critical structural modifier for next-generation peptide therapeutics.
References
-
A Cyclic Tetrapeptide (“Cyclodal”) and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists Source: PubMed Central (PMC) / NIH URL:[Link]
-
Structure, Biosynthesis, and Bioactivity of Photoditritide from Photorhabdus temperata Meg1 Source: Journal of Natural Products - ACS Publications URL:[Link]
-
Solid phase synthesis and some pharmacological properties of 8-D-homoarginine-vasopressin and 1-deamino-8-D-homoarginine-vasopressin Source: International Journal of Peptide and Protein Research (via Researcher.Life) URL:[Link]
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: PubMed Central (PMC) / NIH URL:[Link]
Sources
- 1. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Cyclic Tetrapeptide (“Cyclodal”) and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc-D-HomoArg(Pbf)-OH CAS#1313054-60-2 - Apinnotech Co., Ltd. [apnbiotech.com]
The Strategic Role of di-Boc Protection on the Homoarginine Side Chain in Advanced Peptide Synthesis
Executive Summary
The incorporation of highly basic, guanidino-containing amino acids such as arginine (Arg) and its homologue, homoarginine (hArg), presents a persistent challenge in Solid-Phase Peptide Synthesis (SPPS). The inherent nucleophilicity of the guanidino group frequently leads to chain-terminating side reactions, most notably lactam formation, during carboxyl activation[1]. While standard protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) have dominated Fmoc-SPPS, the synthesis of complex hArg-containing sequences—such as cell-penetrating peptides and supra-amphiphilic nanoparticles[2][3]—demands a more refined orthogonal approach.
This whitepaper explores the mechanistic causality, kinetic advantages, and practical applications of utilizing Nω,Nω′ -bis-tert-butyloxycarbonyl (di-Boc) protection for the homoarginine side chain. By leveraging di-Boc protection, chemists can completely suppress ϵ -lactam formation, drastically improve solubility, and achieve quantitative deprotection under mild acidic conditions[4][5].
Mechanistic Insights: The Homoarginine Conundrum
The Threat of Lactam Formation
During the activation of the C-terminal carboxylic acid of hArg, the molecule is vulnerable to intramolecular nucleophilic attack by the unprotected or partially protected guanidino nitrogens. In arginine, this results in a 6-membered δ -lactam[1][6]. Because homoarginine possesses an additional methylene group in its aliphatic side chain, the equivalent side reaction yields a 7-membered ϵ -lactam. Although kinetically slightly less favorable than δ -lactamization, ϵ -lactam formation remains a primary cause of truncated sequences and poor crude purity in hArg-peptide synthesis.
The di-Boc Solution: Steric and Electronic Shielding
The di-Boc protection strategy ( Fmoc−hArg(Boc)2−OH ) operates on two fundamental chemical principles to ensure high-fidelity coupling:
-
Electronic Deactivation: The two electron-withdrawing tert-butyloxycarbonyl groups pull electron density away from the guanidino nitrogens ( Nω and Nω′ ), neutralizing their nucleophilicity.
-
Steric Hindrance: The bulky tert-butyl moieties create a massive steric shield around the reactive center. This physical barrier prevents the guanidino nitrogens from folding back to attack the activated O -acylisourea or active ester intermediate, completely eradicating regioisomer and lactam formation[5].
Overcoming Solubility Bottlenecks
Guanidino groups readily form extensive intermolecular hydrogen bond networks, which often render protected Arg/hArg derivatives poorly soluble in standard SPPS solvents like DMF or NMP. The introduction of two lipophilic Boc groups disrupts this hydrogen bonding, drastically enhancing the solubility of the parent molecule[4][5]. This elevated solubility ensures higher effective concentrations during coupling, driving the reaction to completion even in sterically demanding sequences.
Mechanistic divergence during hArg activation based on guanidino protection strategy.
Quantitative Comparison of Protecting Groups
To justify the selection of di-Boc for hArg, we must benchmark it against alternative protecting groups (Pbf and NO2 ). The data below synthesizes the operational parameters critical to drug development workflows[1][5][6].
| Parameter | Fmoc-hArg(Pbf)-OH | Fmoc-hArg( NO2 )-OH | Fmoc-hArg(Boc)₂-OH |
| Lactam Formation Risk | Moderate | Low | Negligible |
| Solubility in DMF | Good | Poor | Excellent |
| Global Cleavage Reagent | High-TFA + Scavengers | SnCl2 / Acid / Sonication | Standard TFA Cocktail |
| Cleavage Kinetics | Slow (2–4 hours) | Moderate (requires reduction) | Fast (< 1.5 hours) |
| Risk of Trp Alkylation | High (Sulfonation) | Low | Low (t-butyl cations easily scavenged) |
Experimental Protocols: Self-Validating Workflows
Protocol A: Direct Coupling of Fmoc-hArg(Boc)₂-OH
This protocol is ideal for standard automated or manual SPPS.
-
Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-hArg(Boc)₂-OH[4] and 3.0 eq of coupling reagent (e.g., DIC/Oxyma or HBTU/HOBt) in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) if using aminium salts.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.
-
Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. The di-Boc groups prevent any premature cyclization during this phase.
Protocol B: On-Resin Guanidinylation to Generate hArg(di-Boc)
For specialized sequences, homoarginine can be synthesized directly on the solid support by converting a lysine residue using N,N′ -di-Boc- N′′ -triflylguanidine[3][7].
-
Precursor Incorporation: Couple Fmoc-Lys(Mtt)-OH at the desired hArg position.
-
Orthogonal Deprotection: Remove the Mtt group selectively using 1% TFA in DCM (5 × 2 min) until the yellow color of the trityl cation dissipates. Wash with DCM, then DMF.
-
Neutralization: Treat the resin with 5% DIPEA in DMF (3 × 2 min) to yield the free ϵ -amine.
-
Guanidinylation: Dissolve 3.0 eq of N,N′ -di-Boc- N′′ -triflylguanidine and 3.0 eq of Triethylamine (TEA) in DCM/DMF (1:1). Add to the resin and agitate for 2–4 hours at room temperature[7].
-
Validation: A negative Kaiser test confirms the quantitative conversion of the primary amine to the di-Boc-protected guanidino group.
Protocol C: Global Deprotection and Cleavage
The di-Boc protecting groups on the guanidino functionality are highly acid-labile and can be quantitatively removed simultaneously with peptide cleavage[5].
-
Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v).
-
Reaction: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate for 1.5 hours at room temperature.
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the fully deprotected hArg-peptide. Centrifuge and wash the pellet with ether.
Workflow for on-resin synthesis of homoarginine peptides utilizing di-Boc guanidinylation.
Conclusion
The selection of di-Boc protection for the homoarginine side chain represents a paradigm shift from traditional sulfonyl-based protecting groups. By providing absolute steric shielding against ϵ -lactam formation, enhancing organic solubility, and enabling rapid, mild TFA cleavage, the di-Boc strategy maximizes crude purity and yield. For drug development professionals engineering next-generation cell-penetrating peptides or complex supra-amphiphilic nanomaterials, integrating Fmoc-hArg(Boc)₂-OH or utilizing on-resin di-Boc guanidinylation is a highly validated, structurally sound approach.
References
-
[2] National Institutes of Health (NIH). pH-Responsive "Supra-Amphiphilic" Nanoparticles Based on Homoarginine Polypeptides. Available at:[Link]
-
[1] National Institutes of Health (NIH PMC). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Available at:[Link]
-
[5] ACS Publications. Regioisomer Formation with Agmatine Guanidino Group, Its Implications for Agmatine Peptide Cyclization, and Application of Bis-Boc-Agmatine. Available at:[Link]
-
[3] RSC Publishing. A preorganized β-amino acid bearing a guanidinium side chain and its use in cell-penetrating peptides. Available at:[Link]
-
[7] Google Patents. Guanidinylation reagents (WO1998052917A2). Available at:
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Responsive "Supra-Amphiphilic" Nanoparticles Based on Homoarginine Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preorganized β-amino acid bearing a guanidinium side chain and its use in cell-penetrating peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00389J [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
Technical Whitepaper: Storage, Stability, and Handling Protocols for Fmoc-D-homoArg(Boc)2-OH in Advanced Peptide Synthesis
Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Compound Focus: Fmoc-D-homoArg(Boc)2-OH (CAS: 1301706-40-0)
Executive Summary
In the landscape of modern peptide therapeutics, overcoming enzymatic degradation and poor membrane permeability remains a primary challenge. The incorporation of non-natural amino acids, specifically D-enantiomers and homo-derivatives, is a proven strategy to enhance pharmacokinetic profiles. Fmoc-D-homoArg(Boc)2-OH is a highly specialized building block designed for Solid-Phase Peptide Synthesis (SPPS). It combines the protease resistance of a D-amino acid, the enhanced lipid-bilayer interaction of an extended aliphatic chain (homoarginine), and the robust orthogonality of Fmoc/Boc protection strategies.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the structural causality behind its stability, detail field-proven storage protocols, and provide self-validating experimental workflows to ensure high-fidelity peptide assembly.
Structural Causality and Physicochemical Profiling
To master the handling of Fmoc-D-homoArg(Boc)2-OH, one must understand the chemical logic governing its design. The molecule is engineered with three distinct functional domains, each dictating specific stability parameters:
-
The D-Homoarginine Core: The D-chirality renders the resulting peptide invisible to endogenous L-specific proteases. The "homo" designation indicates an additional methylene group in the side chain. This increased chain length enhances the basicity of the guanidino group and provides greater conformational flexibility, which is critical for forming bidentate hydrogen bonds with negatively charged cell membrane phospholipids[1].
-
Fmoc (N-α Protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides base-labile protection of the primary amine. It is highly stable under acidic conditions but rapidly cleaved by secondary amines (e.g., 20% piperidine) via an E1cB mechanism[2].
-
Bis-Boc (Guanidino Protection): The guanidino group is highly nucleophilic and basic. Without protection, it undergoes severe side reactions during SPPS, such as δ-lactam formation or unwanted acylation[2]. While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is common for standard arginine, the use of two tert-butyloxycarbonyl (Boc) groups provides superior steric hindrance and electron withdrawal. However, the bis-Boc strategy requires harsher acidic conditions for final deprotection compared to Pbf[3].
Quantitative Data Summary
| Parameter | Specification | Causality / Implication |
| CAS Number | 1301706-40-0 | Unique identifier for procurement and QA. |
| Molecular Formula | C32H42N4O8 | Indicates high lipophilicity due to extensive protecting groups. |
| Molecular Weight | 610.7 g/mol | Requires careful stoichiometric calculation during coupling. |
| Storage Temperature | -20°C (Freezer) | Arrests kinetic degradation (e.g., slow hydrolysis)[4]. |
| N-α Deprotection | 20% Piperidine in DMF | Standard Fmoc cleavage; releases dibenzofulvene. |
| Side-Chain Cleavage | 95% TFA (Strong Acid) | Requires highly acidic environment to cleave bis-Boc groups[5]. |
Storage Protocols and Degradation Kinetics
Fmoc-D-homoArg(Boc)2-OH is stable under strictly controlled laboratory conditions but is highly susceptible to environmental degradation if mishandled[2].
The Causality of Degradation
-
Moisture Sensitivity: The Fmoc carbamate linkage and the Boc groups are susceptible to slow hydrolysis in the presence of ambient moisture. Water acts as a weak nucleophile, and over prolonged periods at room temperature, it can initiate premature deprotection, leading to truncated or branched peptide sequences during synthesis.
-
Thermal Degradation: Elevated temperatures increase the kinetic energy of the system, accelerating both hydrolytic pathways and potential thermal decarboxylation of the Boc groups.
Optimal Storage Protocol
-
Temperature Control: Store strictly at -20°C in a dedicated, non-frost-free freezer to prevent temperature cycling[4].
-
Desiccation: Keep the compound in a tightly sealed amber glass vial within a secondary desiccator containing active silica gel or Drierite.
-
Equilibration (Critical Step): Before opening the vial, it must be allowed to equilibrate to room temperature in a desiccator for at least 60 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly compromising the reagent's integrity.
Logical pathways of stability and targeted deprotection for Fmoc-D-homoArg(Boc)2-OH.
Self-Validating Experimental Workflows
To ensure scientific integrity, protocols must be self-validating. The following workflows incorporate quality control checkpoints to verify the success of the chemical transformations.
Protocol 1: Reconstitution and Coupling (SPPS)
Because of the steric bulk of the bis-Boc protected guanidino group and the extended homoarginine chain, coupling kinetics can be sluggish. Highly efficient coupling reagents (e.g., HATU or DIC/Oxyma) are mandatory.
Step-by-Step Methodology:
-
Preparation: Weigh 3.0 equivalents of Fmoc-D-homoArg(Boc)2-OH relative to the resin loading capacity.
-
Activation: Dissolve the amino acid and 3.0 eq of HATU in anhydrous DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active ester.
-
-
Coupling: Add the activated mixture to the deprotected peptide-resin. Agitate for 60–90 minutes at room temperature.
-
Verification: Perform a Kaiser Test (Ninhydrin test).
-
Causality: A negative result (yellow beads/solution) confirms complete coupling. A positive result (blue beads) indicates unreacted primary amines, necessitating a double-coupling step due to the steric hindrance of the bis-Boc moiety.
-
Protocol 2: Global Cleavage and Bis-Boc Deprotection
The bis-Boc protection on the guanidino group is highly stable and requires aggressive acidic conditions for complete removal[5]. Standard mild TFA cocktails may leave mono-Boc adducts.
Step-by-Step Methodology:
-
Cocktail Preparation: Prepare Cleavage Cocktail Reagent K: TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v).
-
Causality: Scavengers (EDT, Thioanisole) are critical to trap the tert-butyl cations generated during Boc cleavage, preventing them from re-alkylating susceptible residues (e.g., Trp, Tyr, Met).
-
-
Cleavage: Add the cocktail to the resin (10 mL per gram of resin). Agitate for 3 to 4 hours at room temperature.
-
Note: The extended time (up to 4 hours) is specifically required to fully cleave the sterically shielded bis-Boc groups from the homoarginine side chain.
-
-
Precipitation: Filter the resin and precipitate the peptide in cold (-20°C) diethyl ether. Centrifuge and wash the pellet three times with cold ether.
-
Self-Validation (LC-MS): Analyze the crude peptide via LC-MS. Look for the target mass. If a mass of [M + 100 Da] is observed, it indicates incomplete removal of a single Boc group, requiring re-treatment with TFA.
Step-by-step SPPS workflow integrating Fmoc-D-homoArg(Boc)2-OH coupling and cleavage.
Conclusion
Fmoc-D-homoArg(Boc)2-OH is an indispensable tool for synthesizing enzymatically stable, highly permeable peptide therapeutics. However, its complex protecting group architecture demands rigorous adherence to cold, dry storage (-20°C) and extended TFA cleavage times (3-4 hours) to ensure high-yield, high-purity syntheses. By understanding the chemical causality behind these requirements, researchers can eliminate batch-to-batch variability and optimize their drug development pipelines.
References
-
MDPI (Pharmaceuticals). Streamlined Radiosynthesis... An Unprotected Guanidine Precursor Enables Efficient One-Step Labeling. (Discusses Boc-protected guanidine stability under TFA).[5] URL:[Link]
-
NIH / PMC. Cholic-Acid Derived, Guanidine-Functionalized Polymers as Broad-Spectrum Antimicrobial Agents. (Details guanidine group properties and Boc deprotection kinetics).[1] URL:[Link]
Sources
- 1. Cholic-Acid Derived, Guanidine-Functionalized Polymers as Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. FMOC-ARG(BOC)2-OH | 143824-77-5 [chemicalbook.com]
- 5. Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use [mdpi.com]
Advanced Safety, Handling, and Synthetic Integration Guide for Fmoc-D-homoArg(Boc)2-OH
Executive Summary
The development of protease-resistant, highly specific peptide therapeutics often requires the incorporation of non-natural amino acids. Fmoc-D-homoArg(Boc)2-OH is a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS). By combining a D-enantiomeric conformation, an extended aliphatic side chain (homoarginine), and a bis-Boc side-chain protection strategy, this derivative offers unique pharmacological advantages. However, its complex structure demands rigorous handling, specific storage conditions, and optimized coupling protocols to ensure high-yield synthesis without side reactions.
This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, safety protocols, and experimental workflows required to successfully integrate Fmoc-D-homoArg(Boc)2-OH into modern peptide drug development.
Physicochemical Profiling & Structural Causality
Understanding the structural components of Fmoc-D-homoArg(Boc)2-OH is critical for predicting its behavior during synthesis and storage.
Quantitative Data Summary
The following table summarizes the core physical and chemical properties of the compound, which dictate its handling requirements[1][2].
| Property | Specification |
| Chemical Name | N-α-Fmoc-N-ω,N-ω'-bis-Boc-D-homoarginine |
| CAS Number | 1301706-40-0 |
| Molecular Weight | 610.7 g/mol |
| Molecular Formula | C32H42N4O8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DMSO |
| Storage Temperature | 2–8°C (Short-term) / -20°C (Long-term) |
Mechanistic Advantages: Why D-homoArg and Bis-Boc?
The architectural design of this molecule serves specific therapeutic and synthetic purposes:
-
D-Enantiomer & Homo-Extension: Natural L-arginine is highly susceptible to enzymatic degradation by endogenous proteases (e.g., trypsin). The D-configuration confers profound enzymatic stability, while the extra methylene group in the homoarginine side chain alters the pKa and spatial geometry, optimizing binding affinity in target receptors[3].
-
Bis-Boc vs. Pbf Protection: The selection of the bis-tert-butoxycarbonyl (Boc) protecting group over the standard Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a calculated synthetic choice. During TFA-mediated global cleavage, Pbf generates highly reactive sulfonyl cations. If the peptide sequence contains electron-rich aromatic residues like Tryptophan (Trp) or Tyrosine (Tyr), these cations can cause irreversible sulfonation4[4]. In contrast, the bis-Boc group cleaves into t-butyl cations and carbon dioxide, which are efficiently neutralized by standard scavengers (e.g., TIPS), preserving the integrity of sensitive residues 5[5].
Figure 1: Cleavage causality comparing Bis-Boc and Pbf protection strategies.
Safety, Handling, and Storage Protocols
Maintaining the chemical integrity of Fmoc-D-homoArg(Boc)2-OH requires strict adherence to environmental controls.
Hazard Mitigation and PPE
While not acutely toxic, the compound is a fine powder that poses inhalation and mild contact risks.
-
PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat.
-
Handling Environment: Weighing and transferring must be conducted inside a fume hood or a ventilated balance enclosure to prevent inhalation of aerosolized particulates.
Storage Causality
-
Temperature: Store at 2–8°C for active use, or -20°C for long-term archiving 6[6].
-
Moisture Control: The container must be tightly sealed and stored with desiccants. Causality: Prolonged exposure to ambient moisture can lead to premature hydrolysis of the Fmoc group or slow degradation of the Boc groups, rendering the amino acid useless for SPPS 7[7].
-
Equilibration: Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator. Opening a cold vial introduces condensation, which acts as a nucleophile and degrades the reagent.
Experimental Workflow: SPPS Integration
The bulky nature of the bis-Boc side chain introduces significant steric hindrance during coupling. The following self-validating protocol is engineered to overcome sluggish acylation kinetics 8[8].
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Weigh the desired amount of Fmoc-protected peptidyl-resin.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Causality: Proper swelling expands the polymer matrix, ensuring that the bulky Fmoc-D-homoArg(Boc)2-OH can physically access the reactive primary amines.
Step 2: Fmoc Deprotection
-
Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 × 1 min).
Step 3: Pre-Activation and Coupling
-
Prepare a solution of Fmoc-D-homoArg(Boc)2-OH (3 to 4 equivalents relative to resin loading) in DMF.
-
Add an activating agent. Due to steric hindrance, strong activators like PyBOP or HATU (3-4 eq) are preferred over standard DIC.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq) to initiate activation.
-
Add the activated mixture to the resin and agitate for 2 to 3 hours (standard amino acids typically require only 45 minutes).
Step 4: Self-Validation (The Kaiser Test)
-
Extract a few beads of resin, wash with ethanol, and perform a Kaiser test.
-
Logic Gate: If the beads turn blue (positive for free amines), the bulky coupling was incomplete. Execute a double-coupling cycle using a different activator (e.g., DIC/Oxyma) before proceeding. If the beads remain colorless, proceed to Step 5.
Step 5: Global Cleavage and Deprotection
-
Once the sequence is complete, cleave the peptide from the resin using a cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2–3 hours.
-
Causality: The TFA removes the bis-Boc groups, while TIPS scavenges the resulting t-butyl cations, preventing them from re-alkylating the peptide.
Figure 2: Optimized SPPS workflow highlighting the self-validation logic gate.
References
- ChemicalBook. "Fmoc-D-homoArg(Boc)2-OH | 1301706-40-0".
- ChemPep. "187618-60-6 | Fmoc-D-Arg(Pbf)-OH".
- Sigma-Aldrich. "Fmoc-Arg(Boc) 2 -OH Novabiochem 143824-77-5".
- Merck Millipore. "Product Focus: Amino acids for Fmoc SPPS Novabiochem®".
- NIH PMC. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis".
- ChemPep. "154445-77-9 | Fmoc-Arg(Pbf)-OH".
Sources
- 1. Fmoc-D-homoArg(Boc)2-OH CAS#: 1301706-40-0 [amp.chemicalbook.com]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. chempep.com [chempep.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Arg(Boc) 2 -OH Novabiochem 143824-77-5 [sigmaaldrich.com]
Application Note: Final Cleavage and Deprotection of Boc Groups from Homoarginine in Solid-Phase Peptide Synthesis
Executive Summary
Homoarginine (hArg) is a critical non-canonical amino acid frequently incorporated into peptidomimetics, such as the antiplatelet drug eptifibatide and various antimicrobial peptoids, to enhance enzymatic stability and target affinity 12. In standard Fmoc-solid phase peptide synthesis (Fmoc-SPPS), the highly nucleophilic guanidino side chain of hArg is typically protected by two tert-butyloxycarbonyl (Boc) groups (e.g., Fmoc-hArg(Boc)₂-OH).
The final acidolytic cleavage step must simultaneously detach the peptide from the solid support and achieve global deprotection. Removing di-Boc groups from the resonance-stabilized guanidinium moiety requires precise control of acid concentration, scavenger selection, and reaction kinetics to prevent incomplete deprotection and electrophilic side reactions. This application note provides a validated, self-monitoring protocol for the efficient cleavage and deprotection of hArg(Boc)₂-containing peptides.
Mechanistic Insights: The Chemistry of hArg(Boc)₂ Deprotection
The use of a di-Boc protection scheme for homoarginine is a deliberate structural choice. A single Boc group is insufficient to mask the nucleophilicity of the guanidino group during SPPS coupling cycles, which can lead to intramolecular lactamization (δ-lactam formation) or branching. The addition of a second Boc group provides both profound steric hindrance and strong electron-withdrawing effects, neutralizing the side chain.
During final cleavage, Trifluoroacetic Acid (TFA) drives the acidolysis of these Boc groups. The mechanism proceeds via the protonation of the carbamate oxygen, followed by the release of highly reactive tert-butyl carbocations and carbon dioxide. Because the guanidino group is highly resonance-stabilized, the removal of the second Boc group is kinetically slower than standard amine deprotection, often necessitating extended cleavage times of up to 3 hours 3. If these carbocations are not immediately quenched by nucleophilic scavengers like Triisopropylsilane (TIS) or water, they will irreversibly alkylate electron-rich residues such as Tryptophan (Trp) or Tyrosine (Tyr) 1.
Acidolytic deprotection mechanism of di-Boc protected homoarginine.
Reagent Selection Matrix
The choice of cleavage cocktail is entirely dictated by the peptide's overall sequence, specifically the presence of oxidation-prone or alkylation-susceptible residues.
Table 1: Validated Cleavage Cocktails for hArg(Boc)₂ Deprotection
| Cocktail Name | Composition (v/v) | Primary Use Case | Reaction Time |
| Reagent K | TFA / Thioanisole / H₂O / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5) | Sequences containing multiple sensitive residues (Met, Cys, Trp, Tyr). | 2.5 – 3.0 hours |
| Modified Reagent B | TFA / TIS / EDT / H₂O (91 : 3 : 3 : 3) | Standard hArg peptides containing Cys or Trp 3. | 3.0 hours |
| Standard Cocktail | TFA / TIS / H₂O (95 : 2.5 : 2.5) | Peptidomimetics lacking sulfur-containing amino acids 2. | 2.0 – 2.5 hours |
Note: TIS (Triisopropylsilane) is highly recommended over standard silanes due to its bulky nature, which makes it an exceptional hydride donor for quenching t-butyl cations without reacting with the peptide backbone.
Validated Experimental Protocol
This protocol outlines the global deprotection and cleavage using the Modified Reagent B , which offers an optimal balance of scavenging power and volatility for most hArg-containing peptides.
Standard workflow for the global deprotection and cleavage of hArg peptides.
Step-by-Step Methodology
-
Resin Preparation:
-
Transfer the fully synthesized, N-terminally deprotected peptide-resin to a fritted syringe or glass reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to swell the polymer matrix, maximizing the accessibility of the internal hArg residues to the cleavage acids.
-
Dry the resin under a gentle stream of nitrogen for 10 minutes.
-
-
Cocktail Formulation:
-
In a chemical fume hood, prepare the cleavage cocktail: 91% TFA, 3% TIS, 3% 1,2-Ethanedithiol (EDT), and 3% ultrapure H₂O.
-
Self-Validation Check: Ensure the EDT is fresh. Expired EDT loses its nucleophilicity, leading to a failure in scavenging t-butyl cations, which will manifest as +56 Da adducts in downstream LC-MS analysis.
-
Chill the cocktail to 4°C. Applying cold TFA prevents exothermic degradation upon initial contact with the resin.
-
-
Cleavage and Deprotection:
-
Add the chilled cleavage cocktail to the resin (approx. 10 mL per gram of dry resin).
-
Agitate gently on an orbital shaker at room temperature (25°C) for 3 hours 3.
-
Causality Note: The 3-hour duration is strictly required. Premature termination (e.g., at 1 hour) frequently leaves the mono-Boc intermediate intact on the hArg side chain due to the high pKa (~12.5) and resonance stability of the guanidinium group 1.
-
-
Filtration and Concentration:
-
Filter the cleavage solution into a clean, dry round-bottom flask or centrifuge tube.
-
Wash the spent resin with an additional 2 mL of neat TFA and combine the filtrates.
-
Optional: Concentrate the filtrate under a stream of nitrogen to approximately one-third of its original volume to improve precipitation yield.
-
-
Ether Precipitation:
-
Add the concentrated TFA solution dropwise into a 10-fold volume of ice-cold anhydrous diethyl ether (-20°C).
-
Self-Validation Check: A white, flocculent precipitate should form immediately. If the solution turns cloudy but yields an oil, the peptide is highly hydrophobic; add cold hexane (1:1 v/v with ether) to force precipitation.
-
-
Isolation:
-
Centrifuge at 4,000 × g for 5 minutes at 4°C. Decant the ether supernatant.
-
Wash the pellet twice more with fresh ice-cold ether, centrifuging after each wash to remove residual TFA and scavengers.
-
Dry the pellet under a gentle nitrogen stream, dissolve in 20% Acetonitrile/Water, and lyophilize.
-
Downstream Processing & Troubleshooting
Managing the Homoarginine TFA Salt
Post-cleavage, the highly basic guanidinium group of homoarginine (pKa ~12.5) will form a strong charge-to-charge interaction with the carboxylate of the residual TFA, resulting in a peptide TFA salt 1.
-
Impact: This salt formation can artificially lower the apparent pH of the reconstituted peptide solution, potentially causing degradation of sensitive bonds (like disulfides) if the pH is rapidly adjusted with strong bases.
-
Resolution: When neutralizing for downstream cyclization or assaying, use mild buffers (e.g., 0.1 M Ammonium Bicarbonate) and monitor the pH carefully to avoid localized basic shock.
Troubleshooting Incomplete Deprotection (+100 Da Mass Shift)
If LC-MS analysis of the crude lyophilized powder reveals a major impurity at +100 Da relative to the target mass, this indicates the retention of a single Boc group (Mono-Boc hArg intermediate).
-
Root Cause: Insufficient cleavage time or overly dilute TFA.
-
Remedy: Do not attempt to re-cleave the ether-precipitated powder with neat TFA, as the lack of scavengers will ruin the peptide. Instead, re-dissolve the crude peptide in a fresh batch of the cleavage cocktail (TFA/TIS/H₂O) and incubate for an additional 1–2 hours before repeating the ether precipitation.
References
-
3Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors. National Institutes of Health (NIH) / PMC.
-
2Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. MDPI.
-
1An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer. ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors: Identification of a 5,800-fold Mouse Melanocortin-3 Receptor (mMC3R) Selective Antagonist/Partial Agonist versus the Mouse Melanocortin-4 Receptor (mMC4R) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering Therapeutic Peptides with Fmoc-D-homoArg(Boc)2-OH
The Chemical and Biological Rationale
Therapeutic peptides offer high target specificity and low toxicity, but their clinical translation is frequently hindered by poor membrane permeability and rapid enzymatic degradation in vivo1. To bypass these physiological barriers, structural modifications using non-natural amino acids have become a cornerstone of modern peptide engineering. The incorporation of Fmoc-D-homoArg(Boc)2-OH is a sophisticated strategy designed to optimize both the pharmacokinetic and pharmacodynamic profiles of Cell-Penetrating Peptides (CPPs) and Antimicrobial Peptides (AMPs) 2.
Stereochemical and Structural Advantages
Standard L-arginine residues are primary recognition sites for serine proteases like trypsin. By inverting the stereocenter to the D-enantiomer, the peptide effectively evades proteolytic active sites due to steric and chiral mismatch. Furthermore, homoarginine (hArg) contains an additional methylene group in its aliphatic side chain compared to standard arginine. This extension alters the spatial dynamics of the guanidino group, empirically improving its ability to interact with negatively charged cell membranes while simultaneously reducing cytotoxicity toward mammalian cells 3. In CPPs, this structural flexibility facilitates superior adherence to the membrane and subsequent cellular internalization via endocytosis and direct translocation 4.
The Causality of Di-Boc Protection
During Solid-Phase Peptide Synthesis (SPPS), the highly basic guanidino group must be protected. While Pbf is the standard for L-Arg, di-Boc (tert-butoxycarbonyl) protection is utilized to completely mask the hydrogen-bond donor capacity of the guanidino moiety 5. This prevents inter-chain aggregation and intramolecular lactamization during the assembly of complex sequences. Although Boc groups require harsher acidic cleavage conditions, they cleanly decompose into isobutylene gas and tert-butyl cations, avoiding the persistent sulfonyl byproducts associated with Pbf cleavage that often complicate downstream HPLC purification.
Physicochemical & Biological Profiling
To justify the selection of D-homoarginine over its natural counterparts, the following table summarizes the quantitative and qualitative shifts in physicochemical properties.
| Amino Acid Variant | Stereochemistry | Aliphatic Chain Length | Protease Susceptibility (Trypsin) | Relative Basicity (pKa) | Primary Therapeutic Application |
| L-Arginine | L | 3 carbons | High | ~12.5 | Endogenous hormones, standard peptides |
| D-Arginine | D | 3 carbons | Low | ~12.5 | Basic CPPs, short half-life therapeutics |
| L-Homoarginine | L | 4 carbons | Moderate | ~12.7 | AMPs, receptor-binding modulation |
| D-Homoarginine | D | 4 carbons | Very Low | ~12.7 | Advanced transmucosal CPPs & AMPs |
Mechanistic Visualization: Overcoming Biological Barriers
Mechanism of action showing how D-homoarginine evades proteases and enhances cellular uptake.
Self-Validating Synthesis Protocols
The incorporation of Fmoc-D-homoArg(Boc)2-OH requires tailored SPPS conditions. The steric bulk of the di-Boc protected guanidino group, combined with the extended aliphatic chain, inherently slows down acylation kinetics. The following protocols are designed as self-validating systems to ensure absolute synthetic fidelity.
Workflow for SPPS incorporating Fmoc-D-homoArg(Boc)2-OH with integrated validation checkpoints.
Protocol A: Sterically-Optimized Coupling Methodology
Causality: Standard DIC/HOBt coupling is insufficient for this bulky derivative and will lead to deletion sequences. A highly reactive uronium salt (HATU) combined with a strong base (DIPEA) is required to drive the formation of the active ester and overcome steric hindrance.
-
Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF for 2 × 10 minutes.
-
Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream at 301 nm. The deprotection is only validated as complete when the UV peak area plateaus and returns to baseline.
-
-
Amino Acid Activation: Dissolve 4.0 equivalents of Fmoc-D-homoArg(Boc)2-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Allow pre-activation for exactly 2 minutes (prolonged activation leads to guanidino-lactamization).
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
-
Resin Washing: Wash the resin 5 times with DMF.
-
Validation Checkpoint (The Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin).
-
System Logic: A colorless/yellow bead validates complete acylation. A blue bead indicates unreacted primary amines, triggering an automatic re-coupling cycle using a different chemistry (e.g., DIC/Oxyma) to prevent irreversible deletion sequences.
-
Protocol B: Global Cleavage and Deprotection
Causality: The removal of two Boc groups from the guanidino moiety generates a high concentration of highly reactive tert-butyl cations. Without an optimized scavenger cocktail, these cations will irreversibly alkylate electron-rich residues (Trp, Tyr, Met).
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Ultrapure H2O (95:2.5:2.5 v/v/v).
-
Cleavage: Submerge the dried resin in the cocktail (10 mL per gram of resin) and agitate for 2.5 to 3 hours at room temperature. The extended time is required because the second Boc group on the guanidino moiety is significantly more acid-stable than the first.
-
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet three times with ether.
-
Validation Checkpoint (LC-MS Mass Shift Tracking): Analyze the crude peptide via LC-MS.
-
System Logic: Calculate the exact theoretical mass. Scan the spectra for mass shifts of exactly +100 Da (one residual Boc group) or +200 Da (two residual Boc groups). If these peaks are present at >5% relative abundance, the protocol dictates re-dissolving the lyophilized crude peptide in fresh TFA cocktail for an additional 60 minutes.
-
References
- Source: nih.
- Source: researchgate.
- 154445-77-9 | Fmoc-Arg(Pbf)
- Source: mdpi.
- Source: nih.
Sources
- 1. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the selectivity and conditional sensitivity of an antimicrobial peptide through cleavage simulations and homoarginine incorporation to combat drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Peptide Therapeutic Approaches for Cancer Treatment | MDPI [mdpi.com]
- 5. chempep.com [chempep.com]
Application Note: Optimized Incorporation of Fmoc-D-homoArg(Boc)2-OH in Automated Solid-Phase Peptide Synthesis
Introduction & Chemical Rationale
The synthesis of highly stable, cell-penetrating, and target-specific peptides frequently requires the incorporation of non-canonical amino acids. Fmoc-D-homoArg(Boc)2-OH is a highly specialized building block designed for these advanced applications.
From a structural perspective, this derivative introduces two critical modifications compared to canonical L-arginine:
-
D-Stereochemistry & Homo-homologation: The D-configuration combined with an additional methylene group in the side chain (homoarginine) confers profound resistance to degradation by trypsin-like serine proteases, dramatically extending the pharmacokinetic half-life of therapeutic peptides[1].
-
Bis-Boc Protection: While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the industry standard for arginine protection, the bis-Boc (tert-butyloxycarbonyl) strategy completely masks the Nω and Nω' nitrogens of the guanidino group. This prevents unwanted branching and eliminates the generation of highly reactive arylsulfonyl carbocations during cleavage, which otherwise risk alkylating sensitive residues like Tryptophan or Tyrosine[2].
Mechanistic Insights: The δ-Lactam Challenge
While bis-Boc protection offers superior cleavage profiles, it introduces a significant synthetic hurdle: δ-lactam formation .
During the activation of the carboxyl group in automated Solid-Phase Peptide Synthesis (SPPS), the bulky bis-Boc guanidino group creates severe steric hindrance, slowing down the desired intermolecular coupling with the resin-bound peptide. Concurrently, the electron-withdrawing nature of the Boc groups increases the electrophilicity of the activated ester. If a basic environment is present (e.g., when using DIEA with HATU), it accelerates an intramolecular nucleophilic attack by the side-chain nitrogen, resulting in a stable, inactive six-membered δ-lactam ring[2][3].
To achieve high-fidelity coupling, the protocol must suppress this intramolecular cyclization by optimizing the choice of coupling reagents and minimizing pre-activation times.
Fig 1. Competing pathways during the activation of bis-Boc protected homoarginine.
Quantitative Data & Reagent Selection
To establish a self-validating protocol, empirical data must drive reagent selection. The use of neutral or mildly acidic coupling additives, such as OxymaPure with DIC (N,N'-Diisopropylcarbodiimide), is mandatory for bis-Boc derivatives. OxymaPure avoids the basic conditions that drive lactamization, outperforming traditional aminium salts like HATU/HBTU[4].
Table 1: Comparison of Arginine/Homoarginine Protecting Groups
| Protecting Group | Acid Lability | δ-Lactam Risk | Cleavage Byproducts | Primary Application |
| bis-Boc | High (95% TFA) | High | Isobutylene gas, CO₂ (Clean) | Trp/Tyr-rich sequences, D-peptides |
| Pbf | Moderate (95% TFA) | Moderate | Arylsulfonyl cations (Requires EDT) | Standard Fmoc-SPPS |
| NO₂ | Low (SnCl₂ / H₂) | Low | Amines | Orthogonal synthesis[2] |
Table 2: Coupling Reagent Efficacy for Fmoc-D-homoArg(Boc)2-OH
| Reagent System | Base Required | Epimerization Risk | Lactamization Rate | Recommendation |
| DIC / OxymaPure | None | Low | < 2% | Highly Recommended |
| HATU / DIEA | DIEA (Basic) | Moderate | > 15% | Not Recommended |
| COMU / DIEA | DIEA (Basic) | Low | ~ 10% | Acceptable for Microwave SPPS |
Optimized Automated SPPS Protocol
The following step-by-step methodology is optimized for automated peptide synthesizers (e.g., CEM Liberty Blue, Protein Technologies Symphony) utilizing a 0.1 mmol scale.
Phase 1: Resin Preparation & Deprotection
-
Resin Swelling: Transfer 0.1 mmol of the desired resin (e.g., Rink Amide AM resin) to the reaction vessel. Swell in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes. Drain and repeat for an additional 10 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Wash Cycle: Wash the resin 5 times with DMF (1 minute per wash) to remove all traces of piperidine. Causality: Residual piperidine will prematurely neutralize the incoming activated amino acid, destroying coupling efficiency.
Phase 2: Activation and Coupling (Critical Step)
-
Reagent Preparation:
-
Prepare a 0.2 M solution of Fmoc-D-homoArg(Boc)2-OH in DMF (4 equivalents, 0.4 mmol).
-
Prepare a 0.5 M solution of DIC in DMF (4 equivalents, 0.4 mmol).
-
Prepare a 0.5 M solution of OxymaPure in DMF (4 equivalents, 0.4 mmol).
-
-
In-Situ Activation: Program the synthesizer to mix the amino acid, DIC, and OxymaPure directly in the reaction vessel or with a maximum pre-activation time of 15 to 30 seconds . Causality: Extended pre-activation of bis-Boc derivatives exponentially increases the formation of the inactive δ-lactam byproduct.
-
Coupling Reaction: Allow the coupling to proceed for 60 minutes at room temperature (or 75°C for 10 minutes if using microwave-assisted SPPS).
-
Wash Cycle: Wash the resin 5 times with DMF.
-
Capping (Recommended): Treat the resin with 10% Acetic Anhydride and 10% DIEA in DMF for 5 minutes to cap any unreacted amines, preventing deletion sequences. Wash 5 times with DMF.
Fig 2. Automated SPPS workflow optimized for Fmoc-D-homoArg(Boc)2-OH incorporation.
Phase 3: Cleavage and Global Deprotection
One of the primary advantages of the bis-Boc protecting group is its clean cleavage profile. Unlike Pbf, which requires harsh malodorous scavengers like Ethanedithiol (EDT), bis-Boc degrades into volatile isobutylene and carbon dioxide.
-
Final Wash: After the final Fmoc deprotection, wash the resin with Dichloromethane (DCM) 5 times and dry under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a standard cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v/v).
-
Reaction: Add 5 mL of the cocktail to the dried resin and agitate for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
-
Lyophilization: Dissolve the peptide pellet in a mixture of water and acetonitrile (containing 0.1% TFA) and lyophilize for subsequent HPLC purification.
References
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Synthesis and biological activity of homoarginine-containing opioid peptides PubMed / Journal of Peptide Science URL:[Link]
Sources
Advanced Manual Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-D-homoArg(Boc)2-OH
Application Note & Standard Operating Procedure
Mechanistic Rationale & Structural Advantages
The incorporation of non-canonical amino acids such as Fmoc-D-homoArg(Boc)2-OH is a powerful strategy in modern drug development for enhancing peptide stability and probing receptor binding pockets. As a Senior Application Scientist, it is critical to understand the causality behind the structural and chemical behaviors of this specific building block before initiating synthesis.
-
Stereochemical & Structural Causality : The D-isomer configuration effectively inverts the local stereocenter, rendering the peptide highly resistant to endogenous proteolytic degradation. The "homo" derivative introduces an additional methylene group ( −CH2− ) into the side chain. This extends the spatial reach of the highly basic guanidino group, which is frequently used to optimize binding affinity in deep receptor pockets or to enhance the membrane translocation efficiency of Cell-Penetrating Peptides (CPPs).
-
The bis-Boc Advantage : Traditional arginine protecting groups, such as Pbf or Pmc, release highly reactive sulfonyl species during final trifluoroacetic acid (TFA) cleavage. These species can permanently and irreversibly sulfonate electron-rich residues like Tryptophan (Trp) or Tyrosine (Tyr)[1]. The bis-Boc (tert-butoxycarbonyl) protecting group circumvents this entirely; it cleaves into volatile isobutylene and carbon dioxide, leaving no reactive sulfonyl byproducts[1].
-
The Trade-off (Steric Hindrance & Lactamization) : The guanidino group must be protected to prevent intramolecular cyclization (lactam formation) during carboxylate activation[2]. While bis-Boc prevents sulfonation, it is exceptionally bulky. This sheer steric bulk significantly impairs coupling kinetics and increases the risk of side reactions, making incomplete coupling the primary failure mode for this derivative[3][4]. Consequently, specialized activation chemistry and mandatory double-coupling protocols are required[5].
Workflow & Pathway Visualization
The following workflow illustrates the self-validating manual SPPS cycle, emphasizing the critical double-coupling loop required to overcome the steric hindrance of the bis-Boc protected homoarginine.
Fig 1: Manual SPPS workflow for Fmoc-D-homoArg(Boc)2-OH, highlighting double coupling validation.
Comparative Analysis of Guanidino Protecting Groups
To justify the use of bis-Boc over other protecting groups, we must evaluate the chemical environment of the target peptide. Use the table below to guide your synthetic strategy.
| Protecting Group | Primary Advantage | Primary Disadvantage | Optimal Use Case |
| bis-Boc | Completely eliminates Trp/Tyr sulfonation risk[1]. | Extreme steric hindrance; sluggish coupling kinetics[4]. | Peptides rich in Tryptophan or Tyrosine. |
| Pbf | Excellent balance of stability and coupling efficiency[5]. | Cleavage generates sulfonyl cations that attack Trp/Tyr[1]. | Standard sequences lacking sensitive aromatic residues. |
| NO2 | Suppresses lactam formation highly effectively[3]. | Requires harsh or specialized orthogonal deprotection (e.g., SnCl2 )[3]. | Highly specific sequences where lactamization is unavoidable. |
Step-by-Step Manual SPPS Protocol (Self-Validating System)
This protocol is optimized for a 0.1 mmol scale synthesis using a standard Rink Amide or Wang resin.
Step 1: Resin Preparation & Swelling
Causality: Polystyrene-based resins exist as collapsed matrices in their dry state. Swelling in non-polar/polar aprotic solvent mixtures expands the polymer network, exposing the reactive sites for efficient coupling.
-
Weigh 0.1 mmol of resin (e.g., 200 mg of 0.5 mmol/g loading) into a fritted manual synthesis syringe.
-
Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes. Drain.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and agitate for 30 minutes. Drain.
Step 2: Fmoc Deprotection
Causality: The base-labile Fmoc group must be removed to expose the N-terminal primary amine.
-
Add 3 mL of 20% Piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 3 mL of 20% Piperidine in DMF and agitate for an additional 15 minutes[5].
-
Drain and wash the resin thoroughly: 5 × 3 mL DMF, 3 × 3 mL DCM, and 3 × 3 mL DMF.
Step 3: Activation & Coupling of Fmoc-D-homoArg(Boc)2-OH
Causality: Due to the bis-Boc group's massive steric footprint, standard carbodiimides (like DIC alone) are insufficient. We utilize HATU, a highly reactive uronium salt, to drive the formation of the active ester and overcome the kinetic barrier[1][5].
-
In a separate glass vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-D-homoArg(Boc)2-OH and 3.9 equivalents (0.39 mmol) of HATU in 2 mL of DMF.
-
Add 8.0 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating active ester formation. Pre-activate for exactly 2 minutes.
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 2 hours (extended time is mandatory for bis-Boc derivatives)[1].
Step 4: System Validation (The Kaiser Test)
Causality: Trusting a single coupling cycle with bis-Boc derivatives leads to deletion sequences. The Kaiser test detects unreacted primary amines.
-
Extract a few resin beads and wash them with ethanol.
-
Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 100°C for 3 minutes.
-
Interpretation:
-
Yellow/Colorless beads & solution: Coupling is complete. Proceed to Step 5.
-
Blue beads/solution: Unreacted amines remain. Mandatory Action: Drain the reaction mixture and repeat Step 3 (Double Coupling) using fresh reagents for an additional 1 hour[4].
-
Step 5: Global Deprotection and Cleavage
Causality: The bis-Boc groups on the homoarginine side chain require strong acid to cleave, generating highly reactive tert-butyl cations. Scavengers (TIPS and Water) are strictly required to quench these cations and prevent them from re-alkylating the peptide backbone[2].
-
Once the sequence is complete and the final Fmoc group is removed, wash the resin with DCM (5 × 3 mL) and dry under a vacuum.
-
Prepare the cleavage cocktail: 95% TFA / 2.5% TIPS / 2.5% H2O .
-
Add 4 mL of the cocktail to the dried resin and agitate for 2.5 to 3 hours at room temperature.
-
Collect the filtrate (containing the fully deprotected peptide) and precipitate using cold diethyl ether.
References[3] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. nih.gov. https://pmc.ncbi.nlm.nih.gov/articles/PMC10571343/[1] Product Focus: Amino acids for Fmoc SPPS Novabiochem® - Merck Millipore. merckmillipore.com. https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-CH-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM_852003&DocumentId=201406.050.ProNet&DocumentType=PI&Language=EN&Country=CH[5] A Comparative Guide to Arginine Protecting Groups in Fmoc-SPPS - Benchchem. benchchem.com. https://www.benchchem.com/post/arginine-protecting-groups-in-fmoc-spps[4] Why arginine should be coupled twice in SPPS? - ResearchGate. researchgate.net. https://www.researchgate.net/post/Why_arginine_should_be_coupled_twice_in_SPPS[2] Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen. intechopen.com. https://www.intechopen.com/chapters/87395
Sources
Application Note: Monitoring the Coupling Efficiency of Fmoc-D-homoArg(Boc)2-OH via the Kaiser Test
Mechanistic Grounding: The Steric Challenge of Arginine Derivatives
The incorporation of unnatural amino acids, such as Fmoc-D-homoArg(Boc)2-OH, is a cornerstone of modern peptidomimetic drug development. The D-stereochemistry imparts critical resistance to proteolytic degradation, while the homoarginine side chain—featuring an additional methylene group compared to native arginine—enables highly specific spatial interactions with target receptors.
However, synthesizing peptides with this building block presents a severe kinetic challenge during Solid-Phase Peptide Synthesis (SPPS). To prevent unwanted side reactions, the highly nucleophilic guanidino group of the homoarginine side chain must be protected. While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the standard protecting group for arginine, its removal during final cleavage generates highly reactive carbocations that can irreversibly alkylate tryptophan or tyrosine residues[1].
To circumvent this, bis-Boc (tert-butyloxycarbonyl) protection is employed. While (Boc)2 elegantly avoids sulfonation side reactions[1], it introduces immense steric bulk. This massive protecting group folds back over the molecule, sterically shielding the electrophilic alpha-carbonyl carbon during activation. Consequently, the activation energy for nucleophilic attack by the resin-bound primary amine is significantly raised, drastically reducing the acylation rate and leading to notoriously poor coupling efficiencies[2]. Because of this kinetic bottleneck, rigorous monitoring of the coupling step is non-negotiable.
The Chemistry of the Kaiser (Ninhydrin) Test
To ensure that the sterically hindered Fmoc-D-homoArg(Boc)2-OH has fully coupled to the growing peptide chain, the Kaiser test is employed. This colorimetric assay is highly sensitive for detecting unreacted primary amines[3].
The mechanism relies on the reaction between ninhydrin and the free N-terminal amine of the resin-bound peptide. If the coupling is incomplete, the unreacted primary amine condenses with two molecules of ninhydrin to form a highly delocalized, conjugated anion known as Ruhemann's purple [4].
-
Positive Result (Blue/Purple): Indicates the presence of free primary amines (incomplete coupling)[5].
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines (complete coupling)[5].
Causality Warning: The Kaiser test utilizes pyridine as a catalyst. Prolonged heating of Fmoc-protected peptide-resins in the presence of pyridine can cause premature, base-catalyzed cleavage of the Fmoc group[3]. This releases new primary amines and generates a false-positive result[4]. Strict adherence to thermal parameters is required.
Workflow & Decision Matrix
Fig 1: SPPS workflow for coupling sterically hindered amino acids with Kaiser test validation.
Comparative Analysis of Arginine Derivatives
To contextualize the difficulty of coupling Fmoc-D-homoArg(Boc)2-OH, the following table summarizes the kinetic and chemical trade-offs of common arginine derivatives in SPPS.
| Arginine Derivative | Side-Chain Steric Bulk | Risk of Trp/Tyr Alkylation | Typical 1st-Pass Coupling Efficiency | Recommended Activator System |
| Fmoc-Arg(Pbf)-OH | Moderate | High | >85% | DIC/Oxyma or HBTU |
| Fmoc-Arg(Boc)2-OH | Very High | Low | ~28% | HATU/DIPEA |
| Fmoc-D-homoArg(Boc)2-OH | Extremely High | Low | <25% (Requires Double Coupling) | HATU/HOAt/DIPEA |
Data synthesized from comparative coupling kinetic studies and side-reaction profiles[2],[6],[1].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your synthesis, this protocol is designed as a self-validating system incorporating internal controls to prevent false interpretations.
Reagent Preparation
Prepare the following three solutions. Store Reagents A and B in the dark to prevent degradation.
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this aqueous solution with 49 mL of pyridine[5].
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol[5].
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol[5].
Self-Validating Kaiser Test Procedure
-
Resin Sampling: Following the coupling of Fmoc-D-homoArg(Boc)2-OH and subsequent DMF washes, extract approximately 10–15 beads of the peptide-resin. Wash the extracted beads thoroughly with Dichloromethane (DCM) to remove any residual basic coupling reagents (e.g., DIPEA) that could skew the colorimetric readout.
-
Control Matrix Setup: Prepare three small glass test tubes to validate the assay's integrity:
-
Tube 1 (Test Sample): Add the washed, post-coupling resin beads.
-
Tube 2 (Positive Control): Add a few beads of resin saved from the previous deprotection step (guaranteed to have free primary amines).
-
Tube 3 (Negative Control): Do not add any resin.
-
-
Reagent Addition: Add exactly 3 drops each of Reagent A, Reagent B, and Reagent C to all three tubes[5].
-
Thermal Activation: Place all three tubes in a heating block or hot water bath at 100°C for exactly 5 minutes [3],[4].
-
Critical Parameter: Do not exceed 5 minutes. Extended heating will cause the pyridine in Reagent A to cleave the newly attached Fmoc group, yielding a false positive[4].
-
-
Interpretation:
-
Validate the Assay: Tube 2 must turn deep blue/purple. Tube 3 must remain light yellow. If these controls fail, discard your reagents and remake them.
-
Read the Sample: If Tube 1 is light yellow/colorless , the coupling of Fmoc-D-homoArg(Boc)2-OH is complete. If Tube 1 is blue/purple , the coupling is incomplete.
-
Troubleshooting & Recoupling Strategy
Given the <25% first-pass coupling efficiency of Fmoc-D-homoArg(Boc)2-OH, a positive Kaiser test is highly probable. If Tube 1 turns blue:
-
Do not proceed to Fmoc deprotection. Doing so will permanently truncate a portion of your peptide sequences.
-
Perform a Double Coupling: Drain the resin and apply a fresh mixture of Fmoc-D-homoArg(Boc)2-OH.
-
Upgrade the Activator: If your first coupling utilized DIC/Oxyma or HBTU, switch to the highly reactive HATU combined with HOAt and a stronger base (e.g., TMP or DIPEA). The 7-aza-hydroxybenzotriazole (HOAt) leaving group is significantly more reactive and better suited to overcome the steric shielding of the bis-Boc group.
-
Re-verify: After 2 hours of recoupling, repeat the self-validating Kaiser test.
References
-
5 - American Peptide Society
-
3 - ChemPep
-
2 - Benchchem 4.4 - ThermoFisher 5.6 - ACS Publications 6.1 - Merck Millipore
Sources
Application Note: Optimization and Mechanistic Control of Boc Deprotection in Arginine Derivatives
Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Guide & Validated Protocols
Executive Summary
The incorporation of arginine into synthetic peptides and small-molecule therapeutics presents a unique chemical challenge due to its highly basic guanidino side chain ( pKa≈12.5 ). To prevent undesired branching and nucleophilic side reactions during synthesis, the guanidino group must be heavily protected. The tert-butyloxycarbonyl (Boc) group is frequently employed either for α -amine protection in Boc-Solid Phase Peptide Synthesis (SPPS) or for side-chain protection in specific Fmoc-SPPS and solution-phase strategies.
This application note details the mechanistic causality behind Boc deprotection of arginine derivatives, outlines critical side reactions (such as δ -lactam formation and carbocation alkylation), and provides self-validating experimental protocols for both solution-phase and solid-phase applications.
Mechanistic Foundations of Boc Cleavage
The removal of the Boc protecting group is fundamentally an acid-catalyzed SN1 -type reaction. When exposed to strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), the carbamate oxygen is protonated. This intermediate rapidly decomposes, releasing carbon dioxide ( CO2 ) and a highly reactive tert-butyl carbocation ( t -Bu + )[1].
The generation of the t -Bu + cation is the primary source of downstream complications. If left unquenched, these electrophilic carbonium ions will irreversibly alkylate electron-rich and nucleophilic amino acid residues, most notably the indole ring of Tryptophan (Trp), the phenol ring of Tyrosine (Tyr), and the thioether of Methionine (Met)[2]. To force the reaction toward the desired harmless byproducts (isobutylene or tert-butanol), carbocation scavengers such as Triisopropylsilane (TIPS), water, or dithioethane (DTE) must be added to the cleavage cocktail[2].
Fig 1: Mechanism of Boc cleavage and the critical role of carbocation scavengers.
Managing Side Reactions: The δ -Lactam Threat
When utilizing bis-Boc protected arginine derivatives (e.g., Fmoc-Arg(Boc) 2 -OH or Boc-Arg(Boc) 2 -OH) during coupling steps, chemists frequently encounter severe losses in yield. The causality lies in the activation of the carboxyl group.
When the C-terminus is activated into an ester (via DIC/Oxyma or EDC), it creates a highly electrophilic center. The Boc groups on the guanidino side chain do not provide sufficient electron-withdrawing power or steric bulk to completely mask the nucleophilicity of the δ or ω nitrogens. Consequently, an intramolecular attack occurs, forming a 6-membered δ -lactam ring. Kinetic studies have shown that Fmoc-Arg(Boc) 2 -OH can exhibit up to 60% δ -lactam formation during activation, plummeting the desired peptide coupling efficiency to as low as 28%[3].
Fig 2: Competing pathways during the activation of Boc-protected arginine derivatives.
Comparative Data: Arginine Protecting Groups
To contextualize when to use Boc versus other protecting groups, the following table summarizes the standard operational parameters for arginine derivatives.
| Protecting Group | Deprotection Reagent | Primary Application | Known Side Reactions / Limitations |
| Boc | TFA (50% in DCM) or HCl (4M in Dioxane)[1] | α -amine protection or Guanidino protection | t -Bu + cation generation; requires scavengers[2]. High risk of δ -lactam formation during activation[3]. |
| Pbf | TFA (95% aqueous with scavengers) | Guanidino protection (Fmoc-SPPS) | Highly stable; minimal δ -lactam formation. Slower deprotection kinetics than Boc. |
| Tos | Anhydrous HF or TFMSA | Guanidino protection (Boc-SPPS) | Requires extremely harsh, highly toxic acids (HF) for removal. |
| NO 2 | HF, Hydrogenolysis, or SnCl 2 | Guanidino protection (Boc/Fmoc-SPPS) | Can undergo side reactions leading to ornithine residues during HF cleavage[2]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to subsequent synthetic steps.
Protocol A: Solution-Phase Deprotection of Boc-Arg Derivatives
Use Case: Synthesis of lipophilic arginine esters or small-molecule functionalization[4].
Reagents:
-
Boc-Arg(Boc) 2 -OH or Boc-Arg-OMe (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA), Reagent Grade
-
Triisopropylsilane (TIPS)
-
Cold Anhydrous Diethyl Ether
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Boc-protected arginine derivative in anhydrous DCM (approx. 10 mL per gram of substrate). Cool the flask to 0 °C in an ice bath. Causality: Cooling controls the exothermic protonation of the carbamate, preventing premature thermal degradation of the substrate.
-
Acidification: Slowly add an equal volume of TFA to achieve a 1:1 (v/v) TFA:DCM ratio[4]. Immediately add 2.5% (v/v) TIPS as a carbocation scavenger.
-
Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours[4].
-
In-Process Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat. The reaction is complete when the starting material spot disappears and a new, highly polar spot stains purple/red (indicating a free primary amine)[1].
-
Work-Up: Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Isolation: Triturate the resulting crude oil with cold anhydrous diethyl ether. The arginine TFA salt will precipitate as a fine white solid. Centrifuge at 3000 rpm, decant the supernatant, and dry the pellet under vacuum.
-
Analytical Validation: Confirm complete deprotection via 1 H NMR. The successful removal of Boc is validated by the complete disappearance of the sharp singlet at ∼1.4 ppm (corresponding to the tert-butyl protons)[4].
Protocol B: Solid-Phase Global Deprotection (Fmoc-SPPS)
Use Case: Cleavage of synthesized peptides from the resin with simultaneous removal of side-chain Boc groups.
Reagents:
-
Cleavage Cocktail: 95% TFA, 2.5% TIPS, 2.5% H 2 O (Note: If the peptide contains multiple Cys or Met residues, substitute with Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT).
Step-by-Step Methodology:
-
Resin Swelling: Wash the peptide-bound resin with DCM (3 x 5 mL) to ensure maximum swelling of the polystyrene matrix, exposing internal reactive sites.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Reaction: Agitate gently at room temperature for 2.5 to 3 hours. Causality: While α -amine Boc groups cleave in 30 minutes, the steric hindrance surrounding the guanidino side-chain necessitates an extended 3-hour cleavage time to prevent truncated or partially protected impurities.
-
Filtration: Filter the resin through a fritted syringe, collecting the filtrate in a 50 mL centrifuge tube. Wash the resin once with 2 mL of neat TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether to extract residual TFA and TIPS-quenched byproducts (e.g., tert-butanol). Lyophilize the resulting pellet.
References
-
Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome - BenchChem 1[1]
-
Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - NIH PMC 4[4]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - Semantic Scholar 3[3]
Sources
Preventing side reactions during the incorporation of protected arginine
An Application Guide to Preventing Side Reactions During the Incorporation of Protected Arginine in Peptide Synthesis
Introduction: The Challenge of Arginine Incorporation
Arginine (Arg) is a cornerstone of many biologically active peptides, prized for its strongly basic guanidinium side-chain which is typically protonated under physiological conditions (pKa ≈ 12.5)[1][2]. This feature is critical for molecular interactions, solubility, and overall peptide function. However, in the context of Solid-Phase Peptide Synthesis (SPPS), this same reactivity makes arginine one of the most challenging amino acids to incorporate successfully. The nucleophilic nature of the guanidino group necessitates robust side-chain protection to prevent undesirable chemical events during peptide assembly[3]. Failure to manage arginine's reactivity leads to a host of side reactions, primarily δ-lactam formation and racemization during coupling, and side-chain degradation or modification during final cleavage.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical mechanisms of common side reactions and provides field-proven strategies and detailed methodologies to mitigate them, ensuring the synthesis of high-purity arginine-containing peptides.
Section 1: Understanding and Preventing δ-Lactam Formation
δ-Lactam formation is arguably the most significant side reaction during the coupling step of a protected arginine residue. It is an irreversible intramolecular cyclization that consumes the activated amino acid, preventing its incorporation into the peptide chain.
The Mechanism of δ-Lactam Formation
During coupling, the α-carboxyl group of the incoming Fmoc-Arg(X)-OH is activated to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. However, the side-chain guanidino group of arginine can also act as an intramolecular nucleophile. It can attack the activated carboxyl group, forming a stable, six-membered cyclic lactam. This process effectively terminates the peptide chain, leading to the accumulation of des-Arg (deleted arginine) sequences, which are often difficult to separate from the target peptide[1][4].
Caption: Mechanism of δ-Lactam formation during arginine coupling.
This side reaction is a kinetic competition: if the intermolecular reaction with the peptide chain is slow, the intramolecular cyclization to form the lactam is more likely to occur[5].
Mitigation Strategies for δ-Lactam Formation
Prevention focuses on selecting appropriate protecting groups and optimizing coupling conditions to favor the desired intermolecular reaction.
-
Choice of Side-Chain Protecting Group : The nature of the side-chain protecting group (PG) is the most critical factor. Electron-withdrawing groups suppress the nucleophilicity of the guanidinium nitrogen, thereby reducing the rate of lactam formation.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : The current industry standard for Fmoc-SPPS. It offers a good balance of side-chain protection and acid lability for cleavage[6][7][8]. While it significantly reduces lactam formation compared to older groups like Pmc, it does not eliminate it entirely[1].
-
NO₂ (Nitro) : The nitro group is strongly electron-withdrawing and has been shown to be highly effective at preventing δ-lactam formation[1][4][9]. Historically, its use was limited by harsh removal conditions (e.g., catalytic hydrogenation). However, recent methods using SnCl₂ under mild acidic conditions have revived its utility, especially for sequences highly prone to this side reaction[1][9].
-
(Boc)₂ (Di-Boc) : This protecting group shows a higher propensity for δ-lactam formation compared to Pbf and NO₂ derivatives[10].
-
-
Optimized Coupling Conditions : Using highly efficient coupling reagents that promote rapid peptide bond formation can outcompete the slower lactam formation. In-situ activation methods are generally preferred over pre-activation, as prolonged activation times increase the risk of the side reaction[11].
| Protecting Group | Tendency for δ-Lactam Formation | Cleavage Conditions (Fmoc-SPPS) | Key Considerations |
| Pbf | Low to Moderate | Standard TFA cocktails | The most widely used group due to its balanced properties[6][8]. |
| Pmc | Moderate | Harsher/Longer TFA treatment than Pbf | Largely superseded by Pbf due to slower cleavage and higher side reaction risk[6]. |
| NO₂ | Very Low | Orthogonal (e.g., SnCl₂/acid) or HF | Excellent for preventing lactam formation, but requires an additional deprotection step[1][9]. |
| (Boc)₂ | High | Standard TFA cocktails | Prone to lactam formation; less commonly used for this reason[2][10]. |
Section 2: Controlling Arginine Racemization
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting the L-isomer into a D-isomer. This results in diastereomeric peptide impurities that are often inseparable from the desired product and can drastically alter or eliminate its biological activity[12].
Mechanisms of Racemization
Racemization occurs during the carboxyl group activation step and proceeds via two main pathways:
-
Oxazolone Formation : The activated amino acid can cyclize to form a transient 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base. The resulting achiral enolate can be re-protonated from either face, leading to a mixture of L and D forms[11][12].
-
Direct Enolization : A base can directly abstract the acidic α-proton from the activated amino acid without forming an oxazolone intermediate, again creating an achiral enolate that leads to racemization upon re-protonation[12].
Mitigation Strategies for Racemization
Controlling racemization involves careful selection of the entire coupling cocktail—activating agents, additives, and bases—as well as the reaction conditions.
-
Coupling Reagents and Additives :
-
Uronium/Aminium Reagents (HBTU, HATU) : While highly efficient, these reagents, especially when paired with non-hindered bases, are known to promote racemization[11][12].
-
Carbodiimide Reagents (DIC, DCC) : These are generally preferred for minimizing racemization, particularly when used with nucleophilic additives[12][13]. The combination of DIC/OxymaPure or DIC/HOBt is highly recommended. These additives form active esters that are reactive enough for efficient coupling but are less prone to racemization[11][12][14].
-
-
Choice of Base : Tertiary amine bases are often used, but their structure is critical.
-
Non-Hindered Bases (DIPEA, NMM) : These bases can easily abstract the α-proton, leading to higher levels of racemization[11].
-
Sterically Hindered Bases (2,4,6-Collidine) : The bulkiness of collidine makes it less likely to cause racemization, making it a superior choice when coupling sensitive amino acids[11][12].
-
-
Temperature Control : Higher temperatures accelerate the rate of racemization[12]. Couplings should ideally be performed at room temperature or even 0°C for particularly sensitive sequences. While microwave-assisted synthesis can speed up difficult couplings, reducing the temperature is crucial to limit epimerization[11][12].
Caption: Decision workflow for minimizing racemization during arginine incorporation.
Section 3: Preventing Side Reactions During Final Cleavage
Even after successful incorporation, the final deprotection step poses risks. When using sulfonyl-based protecting groups like Pbf, Pmc, or Mtr, the cleavage process generates highly reactive electrophilic cationic species[6][15].
Mechanism of Sulfonyl Group Transfer
During treatment with strong acid (e.g., TFA), the S-N bond of the Arg(PG) residue is cleaved, releasing a sulfonyl cation (e.g., Pbf⁺). If not immediately neutralized, this electrophile can attack other nucleophilic residues in the peptide sequence. Tryptophan (Trp) is particularly susceptible, leading to alkylation or sulfonation of its indole side chain[6][15][16]. This creates complex impurities that are difficult to remove. The risk of this side reaction is directly related to the stability of the protecting group, with more stable groups requiring longer acid exposure and thus posing a greater risk: Mtr > Pmc > Pbf[6][15].
The Critical Role of Scavengers
To prevent this, a "cocktail" of scavenger reagents must be included in the cleavage solution. These molecules are designed to rapidly trap the reactive electrophiles before they can modify the peptide.
-
Triisopropylsilane (TIS) : An effective cation scavenger.
-
1,2-Ethanedithiol (EDT) : Traps sulfonyl cations and helps prevent methionine oxidation.
-
Water : Helps to hydrolyze reactive intermediates.
-
Thioanisole : A classic scavenger for protecting groups like Mtr and Pmc.
A standard and highly effective cleavage cocktail for peptides containing Arg(Pbf) and other sensitive residues is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) .
Protocols
Protocol 1: Optimized Coupling of Fmoc-Arg(Pbf)-OH in Fmoc-SPPS
This protocol is designed to minimize both δ-lactam formation and racemization.
-
Resin Preparation :
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable SPPS reaction vessel[2].
-
Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (v/v). Treat for 3 minutes, drain, then treat for an additional 10-15 minutes[2][17].
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Mixture Preparation (In-situ Activation) :
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq. relative to resin loading) and OxymaPure (3 eq.) in DMF.
-
Note : Avoid pre-activating the mixture for extended periods.
-
-
Coupling Reaction :
-
Add the solution from step 2 to the deprotected peptide-resin.
-
Add Diisopropylcarbodiimide (DIC) (3 eq.) to the reaction vessel.
-
Allow the reaction to proceed at room temperature with gentle agitation for 1-2 hours. For difficult couplings, the reaction time can be extended, but avoid using elevated temperatures unless absolutely necessary[12].
-
-
Monitoring and Completion :
-
Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser test[2].
-
If the test is positive after 2 hours, a second coupling (recoupling) may be necessary.
-
Once the test is negative, drain the reaction vessel.
-
-
Washing :
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts[2]. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Final Cleavage of Peptides Containing Arg(Pbf) and Trp
This protocol uses a robust scavenger cocktail to ensure high peptide purity.
-
Resin Preparation :
-
After the final synthesis cycle, wash the peptidyl-resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation :
-
Caution : Perform this step in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water .
-
If the peptide also contains Cys or Met, a cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) is recommended.
-
-
Cleavage Reaction :
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-3 hours. The faster cleavage kinetics of Pbf compared to Pmc or Mtr means shorter acid exposure is needed, reducing side reactions[6].
-
-
Peptide Precipitation and Isolation :
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin once or twice with a small volume of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
-
Drying and Storage :
-
After the final ether wash, dry the crude peptide pellet under vacuum.
-
Store the dried peptide at -20°C or below prior to purification by HPLC.
-
Conclusion
The successful incorporation of arginine is a hallmark of proficient peptide synthesis. By understanding the chemical principles behind the primary side reactions—δ-lactam formation, racemization, and cleavage-induced modifications—researchers can make informed decisions to prevent them. The strategies outlined in this guide, centered on the judicious selection of protecting groups (primarily Pbf), the use of optimized coupling cocktails like DIC/Oxyma, and the application of robust scavenger-containing cleavage protocols, provide a clear path to synthesizing high-purity arginine-containing peptides for research and therapeutic development.
References
- A Comparative Guide to Sulfonyl-Based Protecting Groups for Arginine in Peptide Synthesis: Pbf vs. Pmc, Mtr, and Ts. Benchchem.
- Techniques to prevent racemization of arginine residues during peptide synthesis. Benchchem.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC.
- Technical Support Center: Minimizing Racemization of D-Arginine in Peptide Synthesis. Benchchem.
- A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem.
- High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis. Advent Chembio.
- Methods for the synthesis of arginine-containing peptides.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PDF.
- Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS. Benchchem.
- A Comparative Guide to Arginine Protecting Groups in Fmoc-SPPS. Benchchem.
- Fmoc-Arg(Pbf)-OH. ChemPep.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Biosynth.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.
- Revisiting NO 2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed.
- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- A Comparative Analysis of Synthesis Methods for Arginine Deriv
- Methods and protocols of modern solid phase peptide synthesis. Springer.
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen [intechopen.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis | Advent [adventchembio.com]
- 8. chempep.com [chempep.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 14. bachem.com [bachem.com]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. peptide.com [peptide.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Resolving Incomplete Fmoc Deprotection of D-homoArg(Boc)2-OH
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incomplete Fmoc deprotection of the sterically demanding building block, Fmoc-D-homoArg(Boc)2-OH .
Here, we bypass generic advice to provide a deep mechanistic understanding of the problem, followed by self-validating, step-by-step troubleshooting protocols.
Part 1: The Mechanistic Challenge (Root Cause Analysis)
To solve incomplete deprotection, we must first understand the physical chemistry of the molecules involved. Fmoc removal operates via a base-catalyzed E1cB elimination mechanism . This requires the deprotection base to physically reach and abstract the acidic β-proton located on the fluorenyl ring system[1].
Why does D-homoArg(Boc)2-OH fail under standard conditions?
-
Severe Steric Shielding: The homoarginine side chain contains an extra methylene group compared to standard arginine. This added conformational flexibility allows the massive, bis-Boc-protected guanidino group to fold backward toward the N-terminal α-amine. This creates a dense steric shield that physically obstructs bulky secondary amines (like piperidine) from accessing the β-proton[2].
-
Peptide Aggregation: The highly hydrophobic nature of the bis-Boc groups promotes inter-chain hydrophobic interactions and β-sheet formation on the solid support. This aggregation further restricts solvent and reagent accessibility to the growing peptide chain[3].
-
The Dibenzofulvene (DBF) Trap: Even if the β-proton is abstracted, the reaction releases dibenzofulvene (DBF). If the local microenvironment is too sterically hindered for the scavenger amine to trap the DBF, it can re-alkylate the newly liberated N-terminus, permanently terminating the sequence[1].
Part 2: Diagnostic Logic & Workflow
Relying on the standard Kaiser (ninhydrin) test is a critical error when working with D-homoArg(Boc)2-OH. Sterically hindered free amines often yield false-negative (colorless or faint) results even when successfully deprotected[3]. Instead, you must rely on mass spectrometry to dictate your troubleshooting path.
Diagnostic workflow for differentiating intact Fmoc from DBF alkylation.
Part 3: Frequently Asked Questions (FAQs)
Q: Why can't I just increase the piperidine deprotection time to 60 minutes? A: While increasing time allows more opportunity for the base to access the hindered Fmoc group[2], prolonged exposure to 20% piperidine significantly increases the risk of side reactions, such as aspartimide formation (if Asp is present) or diketopiperazine (DKP) cyclization[4]. It is safer to increase the strength of the base rather than the duration of the exposure.
Q: Is there a difference between using DMF and NMP for this specific residue? A: Yes. N-Methyl-2-pyrrolidone (NMP) is a superior solvent for disrupting peptide aggregation compared to Dimethylformamide (DMF). Switching your deprotection cocktail solvent to NMP can open up the secondary structure, exposing the shielded D-homoArg residue[4].
Part 4: Self-Validating Experimental Protocols
If your LC-MS confirms a +222.2 Da mass shift (intact Fmoc)[2], abandon standard piperidine and implement one of the following validated protocols.
Protocol A: DBU-Accelerated Deprotection (Chemical Intervention)
Causality: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a significantly stronger base than piperidine. It rapidly abstracts the β-proton even in sterically congested environments. Because DBU is non-nucleophilic and cannot scavenge DBF, piperazine is added to trap the byproduct and prevent re-alkylation[4].
Step-by-Step Methodology:
-
Solvent Exchange: Wash the peptidyl-resin with NMP (3 × 1 min) to maximize swelling and disrupt hydrogen bonding.
-
Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) Piperazine in NMP[4].
-
First Treatment: Add the cocktail to the resin and agitate for 3 minutes at room temperature. Drain.
-
Second Treatment: Add fresh cocktail and agitate for 10 minutes.
-
Self-Validation (UV Monitoring): Collect the drained solution from Step 4. Measure the UV absorbance at 301 nm. If the absorbance is still rising compared to a blank, perform a third treatment (5 mins) until the DBF release plateaus[2].
-
Washing: Wash thoroughly with NMP (5 × 1 min) to remove all traces of DBU before the next coupling.
Protocol B: Microwave-Assisted Deprotection (Thermodynamic Intervention)
Causality: Applying microwave irradiation provides the kinetic energy required to overcome the high activation barrier caused by the bis-Boc steric shield. The heat also violently disrupts β-sheet aggregation, exposing the N-terminus[5].
Step-by-Step Methodology:
-
Reagent Addition: Add 20% Piperidine in DMF (or 10% Piperazine in DMF/Ethanol) to the reaction vessel[5].
-
Microwave Ramp: Apply microwave irradiation to ramp the temperature to 75°C over 1 minute.
-
Hold Phase: Hold the temperature at 75°C with continuous agitation for 3 to 5 minutes[5]. Caution: Do not exceed 75°C if sensitive residues (like Cys or His) are already on the chain to prevent epimerization[1].
-
Washing: Drain and wash the resin with DMF (4 × 1 min).
-
Self-Validation (Microcleavage): Before proceeding to the next coupling, withdraw 1 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Precipitate in cold ether and analyze via LC-MS to confirm the complete disappearance of the +222.2 Da peak.
Part 5: Quantitative Comparative Data
The following table summarizes the quantitative performance and risk profiles of various deprotection strategies when applied to sterically hindered arginine derivatives.
| Deprotection System | Base Strength (Approx. pKa) | Relative Kinetics on Hindered Residues | DBF Scavenging Efficiency | Risk of DKP / Aspartimide Side Reactions |
| 20% Piperidine / DMF | 11.1 | Slow (>30 mins required) | Excellent | Moderate[1] |
| 2% DBU + 5% Piperazine / NMP | 12.5 (DBU) | Fast (<15 mins required) | Excellent (via Piperazine) | Low (<4% DKP formation)[4] |
| 20% Piperidine (Microwave, 75°C) | 11.1 | Very Fast (3-5 mins) | Excellent | High (Temperature dependent)[1] |
Sources
Technical Support Center: D-Homoarginine for Enhanced Peptide Synthesis
Welcome to the technical support center for managing peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with "difficult sequences." Here, we provide in-depth, field-proven insights into why peptide aggregation occurs and how the strategic incorporation of D-homoarginine can be a powerful tool to ensure the successful synthesis of complex peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of peptide aggregation and the role of D-homoarginine.
Q1: What is peptide aggregation in SPPS, and what causes it?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains that are still attached to the solid support resin.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds between the backbones of different peptide chains, leading to stable secondary structures, most commonly β-sheets.[2][3] As these structures form, they cause the resin to shrink or collapse, physically blocking reagents from reaching the reactive N-terminus of the growing peptide.[1][3] This blockage hinders both the removal of the Fmoc protecting group (deprotection) and the addition of the next amino acid (coupling), resulting in incomplete reactions, the formation of deletion sequences, and significantly lower yields of the desired full-length peptide.[4]
Aggregation is highly dependent on the peptide's sequence. Key causes include:
-
Hydrophobic Residues: Stretches of hydrophobic amino acids (e.g., Valine, Isoleucine, Alanine) are prone to aggregation to minimize contact with the polar synthesis solvent.[4][5]
-
β-Sheet Propensity: Certain sequences have a natural tendency to form β-sheets.[3][6]
-
Peptide Length: Aggregation is not typically observed before the fifth or sixth residue but becomes increasingly probable as the peptide chain elongates.[4][6]
Q2: How does incorporating a D-amino acid, specifically D-homoarginine, disrupt this aggregation?
A2: The incorporation of a D-amino acid into a growing L-amino acid peptide chain acts as a "kink" or a "structure-breaker." The distinct stereochemistry of the D-amino acid disrupts the regular, repeating backbone structure required to form stable β-sheets. This steric disruption breaks the hydrogen bonding patterns between chains, keeping them separated and accessible to reagents.[2]
D-homoarginine is particularly effective for several reasons:
-
Steric Hindrance: Like other D-amino acids, it disrupts β-sheet formation.
-
Enhanced Solubility: Arginine and its derivatives are known to improve the solubility of peptides. Attaching arginine tags has been shown to effectively stabilize problematic peptide fragments and reduce aggregation.[7][8] D-homoarginine retains this beneficial property.
-
Structural Similarity: Homoarginine is a close structural analog of arginine, with an additional methylene group in its side chain. This similarity often means it can be substituted for arginine in a sequence with a minimal impact on the final peptide's overall structure and function, which is critical for drug development applications.
Q3: When in my peptide sequence should I consider substituting with D-homoarginine?
A3: Strategic placement is key. While there is no universal rule, a D-homoarginine substitution is most effective when placed within or near an aggregation-prone region of the peptide. Predictive algorithms can help identify these "hot spots," which are often hydrophobic stretches.[6] A common strategy is to introduce a structure-breaking residue, like a D-amino acid, approximately every six residues within a difficult sequence to maintain disruption of secondary structure formation.[9] If your sequence contains an L-arginine within a suspected difficult region, substituting it with D-homoarginine is an excellent starting point.
Part 2: Troubleshooting Guide for Aggregation-Related Synthesis Failures
This section provides a problem-and-solution framework for issues directly linked to on-resin aggregation.
Problem 1: My HPLC analysis shows a very low yield of the target peptide and many deletion sequences. How do I confirm aggregation was the cause?
Answer: Low yield and deletion sequences are classic symptoms of aggregation.[10] During synthesis, aggregation prevents complete coupling and deprotection, leading to shorter, incomplete peptide chains. To confirm aggregation, you can use several analytical methods:
-
Resin Swelling Test: A simple physical test is to monitor the resin bed volume. If the resin fails to swell or actively shrinks during synthesis, it is a strong indicator of aggregation.[4]
-
In-line UV Monitoring (for automated synthesizers): In flow-based synthesizers, aggregation is characterized by a significant broadening of the Fmoc-deprotection peak observed by the UV detector.[11]
-
Test Cleavage and Solubility Analysis: Cleave a small amount of peptide from the resin mid-synthesis. If the resulting crude peptide is difficult to dissolve in standard HPLC solvents (like water/acetonitrile), it suggests the presence of aggregated material.
-
Spectroscopic Methods: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to analyze the secondary structure of the peptide on the resin, with a characteristic signal for β-sheets.[12][13]
Decision Workflow for Troubleshooting Aggregation
This diagram outlines the logical steps to diagnose and address peptide aggregation during SPPS.
Caption: A flowchart for diagnosing and resolving peptide aggregation issues.
Problem 2: I've confirmed aggregation. How do I properly incorporate Fmoc-D-homoarginine(Pbf)-OH into my synthesis protocol?
Answer: Incorporating Fmoc-D-hArg(Pbf)-OH is similar to coupling other arginine derivatives, but special attention must be paid to ensuring complete reaction due to the bulky Pbf protecting group.[2]
Detailed Protocol: Incorporation of Fmoc-D-hArg(Pbf)-OH
-
Resin Preparation: After the successful deprotection of the previous amino acid, wash the resin thoroughly with DMF (3x) to remove all residual piperidine.[2]
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Fmoc-D-hArg(Pbf)-OH (3-5 equivalents relative to resin loading) and an activating agent like HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add your coupling reagent, such as HBTU (2.9 eq) or HATU (2.9 eq).
-
Finally, add the base, N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).
-
Allow this mixture to pre-activate for 1-2 minutes before adding it to the resin.
-
-
Coupling Reaction: Add the activated coupling cocktail to the washed resin. Allow the reaction to proceed for 1-2 hours. For particularly difficult couplings, extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 35-45°C) can be beneficial.[14]
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[6]
-
Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to wash the resin with DMF (3x) and continue to the next deprotection step.
-
Positive Result (beads are dark blue/purple): The coupling is incomplete.
-
-
Troubleshooting Incomplete Coupling (Double Coupling): If the Kaiser test is positive, drain the reaction vessel and add a fresh, newly prepared coupling cocktail to the resin for a second coupling reaction (1-2 hours).[1] Re-test with ninhydrin before proceeding.
Problem 3: Are there alternatives to D-homoarginine? How do they compare?
Answer: Yes, several other effective strategies exist to combat peptide aggregation. The best choice often depends on the specific sequence and location of the problematic region.
| Strategy | Mechanism | Advantages | Considerations |
| D-Homoarginine | Steric disruption of β-sheets; maintains positive charge. | High disruption potential; minimal change to overall peptide properties if replacing L-Arg. | Requires specific non-standard amino acid derivative. |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone by creating a temporary oxazolidine ring from Ser or Thr residues.[4][6] | Very effective at disrupting aggregation; commercially available as dipeptide units. | Can only be used at Ser or Thr positions; requires specific dipeptide building blocks.[9] |
| Backbone Protection (Hmb/Dmb) | Attaches a protecting group (e.g., 2-hydroxy-4-methoxybenzyl) to the backbone nitrogen, physically preventing inter-chain hydrogen bonding.[4][9] | Highly effective; can be used with various amino acids. | Requires special amino acid derivatives and slightly modified cleavage cocktails to ensure removal. |
| Chaotropic Salts / "Magic Mixture" | Modifies the synthesis solvent environment to disrupt hydrogen bonds (e.g., adding LiCl or KSCN).[4][9] | Can be applied to an existing synthesis without re-planning the sequence. | May not be sufficient for severe aggregation; can affect resin swelling and kinetics. |
Part 3: Visualizing the Structural Difference
Understanding the structural basis for D-homoarginine's effectiveness is crucial. The following diagram illustrates the key structural differences between L-Arginine, L-Homoarginine, and D-Homoarginine.
Caption: Comparison of L-Arginine, L-Homoarginine, and D-Homoarginine structures.
The key difference in D-Homoarginine is the opposite stereochemistry at the alpha-carbon (Cα), which forces a disruption in the peptide backbone when incorporated into a chain of L-amino acids.
References
- Benchchem. Technical Support Center: Managing Aggregation in SPPS with PyBOP.
- Benchchem. Application Notes and Protocols for the Incorporation of Fmoc-D-Arg(Pbf)-OH into Cyclic Peptides.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Royal Society of Chemistry. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ResolveMass Laboratories Inc. Analytical Support in Peptide Synthesis: Why It's Essential.
- Benchchem. Technical Support Center: Aggregation in Difficult Peptide Sequences.
- Bio-synthesis Inc. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Laysan Bio, Inc. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Peptalyzer™. Peptide Secondary Structure Prediction: Aggregation Risks.
- Xtalks. Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
- Xtalks. Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
- MDPI. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods.
- Royal Society of Chemistry. The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
- Royal Society of Chemistry. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
- Advent Chembio. Fmoc-Arg(Pbf)-Arg(Pbf)-OH in Peptide Synthesis.
- bioRxiv. Development of ArgTag for scalable solid-phase synthesis of aggregating peptides.
- PNAS. Rational development of a strategy for modifying the aggregatibility of proteins.
- R Discovery. Solid phase synthesis and some pharmacological properties of 8-D-homoarginine-vasopressin and 1-deamino-8-D-homoarginine-vasopressin.
- PubMed. Solid Phase Synthesis and Some Pharmacological Properties of 8-D-homoarginine-vasopressin and 1-deamino-8-D-homoarginine-vasopressin.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Peptide Chemistry. Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 12. xtalks.com [xtalks.com]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | MDPI [mdpi.com]
- 14. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Double coupling strategy for difficult couplings involving Fmoc-D-homoArg(Boc)2-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-D-homoArg(Boc)2-OH. Here, we address common issues, provide detailed troubleshooting protocols, and explain the rationale behind strategic choices to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-homoArg(Boc)2-OH considered a "difficult" amino acid to couple?
The primary challenge stems from significant steric hindrance. This is caused by two main factors:
-
Bulky Side-Chain Protection: The guanidinium group of the homoarginine side chain is protected by two large tert-butoxycarbonyl (Boc) groups.
-
Steric Bulk of the Residue Itself: The homoarginine side chain is longer than that of arginine, contributing to its overall size.
This combined bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings.[1][2][3]
Q2: What are the signs of a failed or incomplete coupling reaction?
Common indicators of a problematic coupling include:
-
Positive Kaiser Test: A positive ninhydrin test (resulting in blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines.[2][3]
-
Low Yield of the Desired Peptide: The most direct sign of a failed coupling is a significantly lower than expected yield of the final peptide.[1]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will show a significant peak corresponding to the peptide sequence missing the D-homoArg residue.[2]
-
Formation of Multiple Products: The presence of numerous peaks in an HPLC chromatogram can indicate side reactions or degradation resulting from forced or repeated coupling attempts under harsh conditions.[1]
Q3: What is a "double coupling" strategy, and why is it effective?
A double coupling strategy involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first attempt.[4][5] This is particularly effective for sterically hindered residues like Fmoc-D-homoArg(Boc)2-OH because it increases the probability of the coupling reaction going to completion by providing a second opportunity for the activated amino acid to react with any remaining free amines on the resin.[3][5]
In-Depth Troubleshooting and Protocols
Problem: Incomplete Coupling of Fmoc-D-homoArg(Boc)2-OH
Symptom: Positive Kaiser test after a standard coupling protocol.
Solution 1: The Double Coupling Strategy
This is the most recommended initial approach to overcome the steric hindrance associated with Fmoc-D-homoArg(Boc)2-OH.
-
First Coupling:
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Perform the standard Fmoc deprotection of the N-terminal amino group of the peptide-resin.
-
In a separate vessel, pre-activate a solution of Fmoc-D-homoArg(Boc)2-OH (3-5 equivalents), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Intermediate Wash:
-
After the first coupling, thoroughly wash the resin with DMF (3-5 times) to remove unreacted reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-D-homoArg(Boc)2-OH as described in step 1.
-
Add this fresh solution to the same peptide-resin.
-
Allow the second coupling reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (negative result: yellow/colorless beads).
-
Caption: Workflow for the double coupling of Fmoc-D-homoArg(Boc)2-OH.
Solution 2: Optimization of Coupling Reagents and Conditions
If double coupling is still insufficient, or if you wish to optimize for a single coupling, consider the following adjustments.
For sterically demanding amino acids, standard carbodiimide reagents like DIC may be insufficient.[2] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[1][3]
| Reagent Class | Examples | Relative Reactivity | Notes |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High to High | HATU is often considered the gold standard for hindered couplings.[1][2][6] COMU is a safer alternative to HOBt/HOAt-based reagents.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective for sterically demanding couplings and cyclization steps.[1][7][8] |
-
Extend Coupling Time: For a single coupling attempt, increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[2] Monitor the reaction progress with a Kaiser test at intermediate time points.
-
Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier. However, be cautious as higher temperatures can increase the risk of racemization.[2][9]
If peptide aggregation is suspected, especially in hydrophobic sequences, consider switching from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[2][10]
Solution 3: Addressing Potential Side Reactions
A significant side reaction associated with arginine derivatives is the formation of an inactive δ-lactam, which terminates the peptide chain.[11][12] Studies have shown that Fmoc-Arg(Boc)2-OH has a propensity for δ-lactam formation.[13][14]
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding it to the resin. Ideally, the activated species should be generated in situ or immediately before use.[9]
-
Avoid Excess Base: Use the stoichiometric amount of base necessary for the reaction. An excessive amount of base can promote side reactions.[1][9] Consider using a less hindered base like 2,4,6-collidine.[2]
Caption: Intramolecular cyclization leading to δ-lactam formation.
Summary and Recommendations
When encountering difficulties with the coupling of Fmoc-D-homoArg(Boc)2-OH, a systematic approach is crucial.
-
Implement a Double Coupling Strategy: This is the most reliable first-line solution.
-
Optimize Reagents: Utilize high-potency coupling reagents such as HATU or PyBOP.
-
Adjust Conditions: If necessary, extend reaction times and consider alternative solvents like NMP.
-
Monitor for Side Reactions: Be mindful of the potential for δ-lactam formation and take steps to minimize it.
By understanding the underlying chemical principles and applying these targeted troubleshooting strategies, researchers can successfully incorporate Fmoc-D-homoArg(Boc)2-OH and other challenging amino acids into their synthetic peptides.
References
-
Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 23). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
LinkedIn. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2020, June 23). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. biotage.com [biotage.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Addressing solubility issues of Fmoc-D-homoArg(Boc)2-OH during activation
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-D-homoArg(Boc)2-OH. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Fmoc-D-homoArg(Boc)2-OH not dissolving in standard DMF during the activation step?
This is a common and valid observation. The poor solubility of Fmoc-D-homoArg(Boc)2-OH in N,N-Dimethylformamide (DMF) stems from a combination of its structural features:
-
Bulky Protecting Groups: The guanidino side chain of the homoarginine is protected by two tert-Butyloxycarbonyl (Boc) groups.[][2] These large, sterically demanding groups significantly increase the molecule's hydrophobicity and can hinder efficient solvation by DMF.[]
-
Fmoc Group: The N-α-Fmoc protecting group is a large, planar, and relatively nonpolar moiety that further contributes to the compound's tendency to aggregate or resist dissolution in moderately polar solvents.[]
-
Molecular Packing: The overall structure can lead to unfavorable crystal lattice energy, making it difficult for solvent molecules to break apart the solid and solvate individual molecules effectively.
While DMF is a workhorse solvent in Solid-Phase Peptide Synthesis (SPPS), its solvation power is sometimes insufficient for particularly difficult or bulky amino acid derivatives.[4][5]
Q2: What are the recommended solvent systems to improve the solubility of Fmoc-D-homoArg(Boc)2-OH?
When DMF fails, a systematic change in the solvent system is the most effective approach. The goal is to use a solvent with a higher dissolving capacity for bulky, protected amino acids.
Primary Recommendation: Switch to NMP
-
N-Methyl-2-pyrrolidone (NMP): NMP is generally a more powerful and more polar solvent than DMF, often improving coupling yields by more effectively solvating the resin and reagents.[4][5] For many researchers, switching to NMP is the first and most effective step for dissolving challenging Fmoc-amino acids.[6]
Secondary & Co-Solvent Strategies
If solubility issues persist even in NMP, or if you wish to enhance dissolution in DMF, consider the following:
-
Use of a Co-solvent: Adding a small percentage of Dimethyl Sulfoxide (DMSO) can dramatically increase solubility.[6] DMSO is a highly polar aprotic solvent capable of breaking up aggregates. A mixture of 10-25% (v/v) DMSO in DMF or NMP is often effective.[6]
-
Gentle Sonication: Sonication can provide the energy needed to break up solid aggregates and facilitate dissolution.[6] Use a sonic bath and monitor the temperature to avoid excessive heating.
-
Gentle Warming: Gently warming the solution to 30-40°C can significantly improve solubility.[6] However, this must be done with caution, as prolonged exposure to heat can potentially degrade the Fmoc-amino acid or the activating agents.[6][7]
Table 1: Comparison of Solvents for Fmoc-D-homoArg(Boc)2-OH Dissolution
| Solvent/Method | General Solubility of Fmoc-AAs | Suitability for Fmoc-D-homoArg(Boc)2-OH | Key Considerations |
| DMF | Good, but can be problematic for bulky AAs[5][8] | Often insufficient; starting point only | Prone to degradation into dimethylamine, which can cause premature Fmoc removal.[4] |
| NMP | Excellent; stronger solvent than DMF[][4] | Highly Recommended | More effective at solvating resins and difficult sequences.[4][5] |
| DMF/DMSO (up to 25% DMSO) | Excellent | Excellent Troubleshooting Step | DMSO is a powerful co-solvent for stubborn compounds.[6] |
| Gentle Warming (30-40°C) | Can improve solubility | Effective, but use with caution | Avoid prolonged heating to prevent degradation of the amino acid or coupling reagents.[6] |
| Sonication | Can improve solubility | Effective, but use with caution | Can generate heat; monitor temperature.[6] |
Q3: My amino acid dissolved completely, but the coupling reaction is still incomplete. What is the likely cause?
If you have achieved a clear solution of the amino acid and activating agents but still observe a positive Kaiser test (indicating free amines on the resin), the problem has shifted from solubility to reactivity . The primary cause is steric hindrance .
The D-homoArg(Boc)2 side chain, along with the Fmoc group, creates a sterically crowded environment around the carboxyl group that needs to be activated and coupled. This bulkiness can physically block the activated amino acid from efficiently approaching the N-terminal amine of the growing peptide chain on the resin.[9][10] This is a common issue with hindered amino acids, requiring more potent activation strategies to drive the reaction to completion.[11]
Troubleshooting Workflow: From Dissolution to Complete Coupling
Here is a logical workflow to address the challenges associated with Fmoc-D-homoArg(Boc)2-OH.
Caption: Troubleshooting workflow for Fmoc-D-homoArg(Boc)2-OH.
Q4: Which coupling reagents are most effective for sterically hindered residues like Fmoc-D-homoArg(Boc)2-OH?
For sterically demanding couplings, standard carbodiimide activators like DIC, especially when used alone, are often insufficient. You should use a more potent aminium/uronium or phosphonium salt-based reagent.
Top Recommendation: HATU
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for difficult sequences and sterically hindered amino acids.[12][13][14] It reacts with the Fmoc-amino acid to form a highly reactive OAt-active ester, which is more efficient at acylating the N-terminal amine than the OBt-active ester formed by its counterpart, HBTU.[12][15] This enhanced reactivity can overcome the steric barrier presented by Fmoc-D-homoArg(Boc)2-OH.[13][16]
Table 2: Comparative Performance of Coupling Reagents for Hindered Amino Acids
| Parameter | HATU | HBTU | DIC/HOBt |
| Activating Agent | HOAt | HOBt | HOBt |
| Reactivity | Very High [13] | High | Moderate |
| Typical Yield for Hindered AAs | >95%[12] | 90-98%[12] | Variable, often lower |
| Racemization Risk | Very Low[12][14] | Low to Moderate[12] | Low with HOBt |
| Recommendation for Fmoc-D-homoArg(Boc)2-OH | Primary Choice | Good Alternative | Not Recommended as first choice |
Visualizing the Activation Advantage of HATU
The superiority of HATU lies in the nature of the active ester it forms. The OAt-ester is significantly more reactive and less prone to side reactions than the OBt-ester formed with HBTU or DIC/HOBt.
Caption: Comparison of HATU vs. DIC/HOBt activation pathways.
Q5: What advanced strategies can I employ if a single coupling with HATU still fails?
For exceptionally difficult couplings, even with a potent activator, more aggressive strategies may be necessary.
-
Double Coupling: This is the most common and effective advanced strategy.[11] After the first coupling reaction (e.g., 1-2 hours), the vessel is drained, the resin is washed with DMF, and a fresh solution of activated Fmoc-D-homoArg(Boc)2-OH is added for a second coupling cycle.[11] This second treatment helps to drive the reaction to completion by providing a fresh, high concentration of the activated species.
-
Capping: If double coupling still results in a positive Kaiser test, it indicates that some N-terminal amines are highly unreactive or inaccessible. At this point, it is often better to terminate these unreacted chains to prevent the formation of deletion sequences in the final product.[11][17] Capping is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This acetylates any free amines, making them unable to react in subsequent coupling steps.[17]
Experimental Protocols
Protocol 1: Recommended Coupling for Fmoc-D-homoArg(Boc)2-OH
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[10]
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-homoArg(Boc)2-OH (3-5 equivalents relative to resin substitution), HATU (3-5 equivalents), in NMP.[11][13] Add DIPEA (6-10 equivalents).
-
Dissolution: Vortex or gently sonicate the mixture until all components are fully dissolved, resulting in a clear solution.
-
Coupling: Add the activation solution to the prepared resin. Agitate the mixture for at least 2-4 hours at room temperature.[11]
-
Monitoring: Perform a Kaiser test to monitor the reaction.[11] A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with NMP or DMF (3-5 times).
Protocol 2: Double Coupling
-
Follow steps 1-4 of Protocol 1.
-
After the initial coupling time (e.g., 2 hours), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).[11]
-
Prepare a fresh activation solution as described in Protocol 1, step 2.
-
Add the fresh solution to the resin and agitate for an additional 1-2 hours.[11]
-
Perform a Kaiser test. Once negative, wash the resin thoroughly before proceeding to the next deprotection step.
Protocol 3: Capping of Unreacted Amines
-
If double coupling fails (Kaiser test remains positive), wash the peptide-resin with DMF (3 times).
-
Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).[17]
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next cycle.[17]
References
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. BenchChem Tech Support.
- BenchChem. (2025). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH. BenchChem Tech Support.
- Creative Peptides. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
- Sabatino, G., et al. (2012). Evaluation of greener solvents for solid-phase peptide synthesis.
- AAPPTec. (n.d.). Technical Support Information Bulletin 2105 - HATU.
- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem Tech Support.
- Karas, G., et al. (2017).
- BOC Sciences. (n.d.). BOC-Amino Acids.
- BenchChem. (2025). Technical Support Center: Fmoc-D-Pro-OH in Peptide Synthesis. BenchChem Tech Support.
- Liu, W., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
- Hartmann, S., et al. (2015). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Acadechem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Kent, S. B. H. (2009). Introduction to Peptide Synthesis. PMC - NIH.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Arg(Pbf)-OH into Cyclic Peptides. BenchChem Tech Support.
- Góngora-Benítez, M., et al. (2014). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. BenchChem Tech Support.
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- MilliporeSigma. (n.d.). Peptide Resin Loading Protocols.
- BenchChem. (2025). overcoming poor solubility of Fmoc-H-DL-Abu-OH. BenchChem Tech Support.
- BenchChem. (2025). How to troubleshoot incomplete coupling of Boc-His(Boc)-OH. BenchChem Tech Support.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Riela, S., et al. (2018). Tert-Butoxycarbonyl Protecting Group Location Induces Different Reactive Behaviors in the Five Possible Isoforms of Tri-Boc-Arginine.
- National Science Foundation. (n.d.). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. NSF Public Access Repository.
- Rodríguez, H., et al. (2016). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick, J.S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Pennington, M.W., & Dunn, B.M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- BenchChem. (2025). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. BenchChem Tech Support.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Wipf, P., & Kunz, O. (2006). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Wipf, P., & Kunz, O. (2006). Thermal Cleavage of the Fmoc Protection Group.
Sources
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fmoc-D-homoArg(Boc)2-OH in HPLC
Welcome to the Advanced Peptide Synthesis Support Center. Working with conformationally flexible, multi-protected amino acids like Fmoc-D-homoArg(Boc)2-OH presents unique analytical challenges. While the bis-Boc protection strategy allows for mild acidolytic cleavage, the steric bulk and electronic properties of the di-tert-butyloxycarbonyl (Boc) groups on the guanidino side chain introduce specific instability pathways during storage and activation.
This guide provides mechanistic insights, analytical data, and validated protocols to help you identify and mitigate side products during High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data: HPLC & MS Identification Table
To effectively troubleshoot your chromatograms, you must first identify the aberrant peaks. The table below summarizes the theoretical mass shifts and relative HPLC retention behaviors of the most common Fmoc-D-homoArg(Boc)2-OH side products.
| Side Product / Impurity | Relative Retention Time (RP-HPLC) | Mass Shift (Δm/z vs. Free Acid) | Primary Mechanistic Cause |
| Fmoc-D-homoArg(Boc)2-OH | Reference (1.0) | Target: [M+H]⁺ ≈ 611.7 | N/A (Intact Starting Material) |
| Fmoc-D-homoArg(Boc)-OH | Early (More polar) | -100 Da | Spontaneous solvolysis; loss of isobutylene (-56 Da) and CO₂ (-44 Da). |
| ε-Lactam Derivative | Varies (Gradient dependent) | -18 Da | Intramolecular cyclization during carboxyl activation. |
| H-D-homoArg(Boc)2-OH | Very Early (Highly polar) | -222 Da | Premature Fmoc cleavage due to basic impurities in solvents. |
| Fmoc-(D-homoArg)₂-OH | Late (Highly hydrophobic) | +592 Da | Dimerization following premature Fmoc loss during activation. |
Pathway Visualization
The following diagram illustrates the two primary degradation pathways that plague bis-Boc protected arginine and homoarginine derivatives: spontaneous solvolysis and activation-induced lactamization.
Degradation and activation pathways of Fmoc-D-homoArg(Boc)2-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: I see a major peak eluting just before my main Fmoc-D-homoArg(Boc)2-OH peak. What is it, and why is it there? A: This is almost certainly the mono-Boc derivative (Fmoc-D-homoArg(Boc)-OH). The bis-Boc protection on the guanidino group is highly sterically hindered. When dissolved in polar aprotic solvents like DMF or NBP, the molecule slowly degrades over time, shedding one Boc group via the loss of isobutylene and carbon dioxide . Because it loses a hydrophobic tert-butyl group, it becomes more polar and elutes earlier on a reverse-phase C18 column. Causality: Prolonged storage of the amino acid in solution prior to coupling drives this solvolysis.
Q2: My coupling efficiency is extremely low, and LC-MS shows a mass corresponding to [M - 18] of the free acid. What is happening during activation? A: You are observing ε-lactam formation . When the C-terminal carboxylic acid is activated (e.g., forming an O-acylisourea or active ester), it becomes highly susceptible to intramolecular nucleophilic attack by the ε-nitrogen of the homoarginine side chain. Studies on the analogous Fmoc-Arg(Boc)2-OH have demonstrated that the bis-Boc derivative exhibits the fastest kinetics for lactam formation compared to Pbf or NO2 protecting groups, converting up to 60% of the active ester into a dead-end lactam . This cyclization terminates the coupling reaction, leading to truncated peptide sequences .
Q3: How can I differentiate between premature Fmoc loss and Boc loss on my chromatogram? A: You can differentiate them using a combination of UV signatures and Mass Spectrometry (MS).
-
Fmoc Loss: The resulting free amine (H-D-homoArg(Boc)2-OH) will elute near the void volume (very early) due to extreme polarity. Crucially, it will lack the characteristic Fmoc UV absorbance peaks at 267 nm, 290 nm, and 301 nm.
-
Boc Loss: The mono-Boc species retains the Fmoc group, so it will still strongly absorb at 290/301 nm. MS will confirm a precise -100 Da mass shift from the parent mass.
Self-Validating Experimental Protocol: Optimized Activation & HPLC Monitoring
To prevent lactamization and mono-Boc degradation, you must control the kinetics of your coupling reaction. The following protocol utilizes low-temperature pre-activation and rapid coupling to outpace intramolecular side reactions. It includes a self-validating HPLC checkpoint.
Materials Needed:
-
Fmoc-D-homoArg(Boc)2-OH (Solid, stored at -20°C)
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and OxymaPure
-
Solvent: Anhydrous DMF (Amine-free)
-
Quenching Solution: 0.1% TFA in Acetonitrile
Step-by-Step Methodology:
-
Fresh Preparation (Zero-Hour Rule): Do not use pre-made stock solutions. Weigh out Fmoc-D-homoArg(Boc)2-OH and OxymaPure (1:1 molar ratio) immediately before the coupling step to prevent solvolytic Boc loss.
-
Solvent Chilling: Dissolve the powders in anhydrous DMF that has been pre-chilled to 4°C. Reasoning: Lowering the temperature significantly reduces the kinetic rate of ε-lactam cyclization.
-
Controlled Activation: Add DIC (1.05 equivalents) to the chilled solution. Stir for exactly 2 minutes at 4°C.
-
Reaction Quenching (For HPLC Analysis): To analyze the integrity of your active ester, immediately extract a 5 µL aliquot and dilute it into 95 µL of the Quenching Solution (0.1% TFA in Acetonitrile). Reasoning: The acidic environment neutralizes any residual basicity and "freezes" the reaction state, preventing further lactamization in the HPLC vial.
-
Rapid Coupling: Immediately add the remaining activated mixture to your resin-bound peptide. Do not let the activated ester sit in solution for more than 5 minutes.
-
HPLC Validation Checkpoint: Inject the quenched sample into your LC-MS (Standard gradient: 5-95% Acetonitrile in 0.1% TFA over 15 mins).
-
System Validation: If the protocol was executed correctly, the Area Under the Curve (AUC) for the active ester peak should be >90%. The ε-lactam peak (identified by a -18 Da mass shift relative to the free acid) must integrate to <5%. If lactam >5%, your activation time was too long or the temperature was too high.
-
References
The Mechanistic Challenge: Steric Hindrance vs. Intramolecular Cyclization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the incorporation of the sterically hindered, non-natural amino acid Fmoc-D-homoArg(Boc)2-OH during Solid-Phase Peptide Synthesis (SPPS).
Below, we provide an in-depth mechanistic analysis, solvent optimization strategies, troubleshooting FAQs, and a self-validating experimental protocol to ensure high coupling fidelity.
The successful incorporation of Fmoc-D-homoArg(Boc)2-OH is frequently compromised by two competing factors:
-
Steric Bulk: The bis-Boc (tert-butoxycarbonyl) protection on the guanidino group creates massive steric hindrance, significantly slowing down the desired intermolecular nucleophilic attack by the resin-bound amine[1].
-
Homologous Lactam Formation: Because the intermolecular coupling is slow, the activated carboxyl group is highly susceptible to intramolecular attack by the protected guanidino nitrogen. While standard Fmoc-Arg(Boc)2-OH forms a 6-membered δ-lactam (consuming up to 60% of the activated species and dropping coupling efficiency to ~28%[1][2]), the extra methylene in D-homoarginine facilitates the formation of a homologous 7-membered lactam. This inactive byproduct cannot couple to the peptide chain, resulting in deletion sequences that are difficult to purify[1].
Competing pathways of Fmoc-D-homoArg(Boc)2-OH: desired coupling vs. lactam formation.
Solvent Impact Analysis
Solvent choice dictates the kinetic race between successful coupling and lactamization. While solvents like N-Methyl-2-pyrrolidone (NMP) or N-Butylpyrrolidone (NBP) are frequently used in SPPS to disrupt peptide aggregation and improve resin swelling, they severely compromise bis-Boc protected arginine derivatives. Studies indicate that NMP and NBP accelerate the degradation of Fmoc-Arg(Boc)2-OH compared to N,N-dimethylformamide (DMF)[2].
Table 1: Impact of Solvent Choice on Fmoc-D-homoArg(Boc)2-OH Coupling
| Solvent | Resin Swelling Capacity | Lactam Formation Kinetics | Stability of Activated Ester | Recommendation for this Residue |
| DMF | High | Moderate | Stable up to 4 hours at RT | Primary Choice. Provides the best balance of solubility and stability[2]. |
| NMP / NBP | Very High | Highly Accelerated | Rapid degradation (< 1 hour) | Avoid. Exacerbates intramolecular cyclization[2]. |
| 2-MeTHF | Moderate | Low | Highly Stable | Alternative. Good for green chemistry if solubility permits[2]. |
Troubleshooting FAQs
Q1: I am synthesizing an aggregation-prone sequence and need to use NMP. Why is my Fmoc-D-homoArg(Boc)2-OH coupling failing? A: While NMP prevents aggregation, it acts as a catalyst for the intramolecular cyclization of bis-Boc protected guanidino groups, rapidly converting your active ester into a dead-end lactam[2]. Solution: Perform the specific Fmoc-D-homoArg(Boc)2-OH coupling step in 100% DMF, then wash and return to NMP for subsequent amino acids.
Q2: How does pre-activation time affect coupling efficiency? A: Pre-activation is detrimental to this building block. The longer the carboxyl group remains activated in the absence of the resin-bound amine, the more it will cyclize[3]. Solution: Utilize an in situ activation protocol. Add the coupling reagent (e.g., DIC) directly to the mixture of the amino acid, additive (e.g., OxymaPure), and resin[3].
Q3: The Kaiser test is still slightly blue after 2 hours of coupling. Should I extend the coupling time to 4 hours? A: No. Extending the coupling time beyond 2 hours provides diminishing returns because the active ester is likely fully consumed by lactam formation by that point[2]. Solution: Drain the reaction vessel and perform a double coupling with fresh reagents[3][4].
Q4: Can I use Microwave-Assisted SPPS (MW-SPPS) to force the coupling? A: Proceed with extreme caution. While MW-SPPS (e.g., 90 °C) increases the rate of intermolecular coupling, it exponentially increases the rate of lactam formation[5]. If using MW-SPPS, limit the temperature to 50 °C for this specific residue and use a highly reactive coupling cocktail like HATU/DIPEA with a short reaction time (e.g., 5 minutes).
Self-Validating Experimental Protocol
To maximize coupling efficiency and validate success, follow this optimized in situ double-coupling methodology.
Materials Required:
-
Fmoc-D-homoArg(Boc)2-OH (3.0 equivalents)
-
DIC (N,N'-Diisopropylcarbodiimide) (3.0 equivalents)
-
OxymaPure (3.0 equivalents)
-
Anhydrous DMF (Peptide Synthesis Grade)
Step-by-Step Methodology:
-
Resin Preparation: Ensure the resin is thoroughly washed with DMF (3 × 5 mL) to remove any traces of NMP or basic deprotection solutions (piperidine).
-
Reagent Dissolution: Dissolve 3.0 equiv. of Fmoc-D-homoArg(Boc)2-OH and 3.0 equiv. of OxymaPure in a minimal volume of DMF (yields a ~0.2 M to 0.5 M solution)[4][5]. Do not add DIC yet.
-
In Situ Activation: Add the amino acid/OxymaPure solution to the resin. Immediately add 3.0 equiv. of DIC directly to the reaction vessel[3].
-
First Coupling: Agitate the mixture at room temperature (or max 45 °C) for 45–60 minutes.
-
Drain and Wash: Drain the reaction solution. Wash the resin with DMF (3 × 5 mL). Do not perform a Kaiser test yet; assume incomplete coupling due to steric hindrance[4].
-
Second Coupling (Double Couple): Repeat steps 2–4 with completely fresh reagents to drive the reaction to completion[3][4].
-
Validation (Kaiser Test): Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL). Perform a Kaiser test. A yellow/colorless bead indicates successful, complete coupling. A blue/purple bead indicates unreacted amines[1].
-
Micro-Cleavage (Optional but Recommended): If the Kaiser test is ambiguous, suspend 5 mg of resin in TFA/TIS/H2O (95:2.5:2.5) for 1 hour[1]. Precipitate with cold ether, centrifuge, and analyze via LC-MS to confirm the presence of the target mass + Fmoc, and the absence of the deletion sequence[1].
Decision tree for troubleshooting incomplete Fmoc-D-homoArg(Boc)2-OH couplings.
References
- BenchChem. A Comparative Guide to the Coupling Efficiency of Arginine Derivatives in Peptide Synthesis. BenchChem Tech Support.
- Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Application Notes.
- National Institutes of Health (PMC). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- ACS Publications. An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer.
- BenchChem. Fmoc-N-Me-D-Arg(pbf)-OH Troubleshooting Guide.
Sources
Technical Support Center: HPLC Purification of D-Homoarginine Peptides
Welcome to the Advanced Chromatography Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals troubleshooting the purification of peptides containing the unnatural basic amino acid, D-homoarginine (D-hArg).
The D-Homoarginine Challenge: Mechanistic Overview
D-homoarginine possesses a highly basic guanidino group (pKa ~12.5) and an extended aliphatic side chain (one additional methylene group compared to standard L-arginine). During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these structural features cause two primary issues:
-
Secondary Electrostatic Interactions: The protonated guanidino group interacts strongly with residual, unprotonated silanol groups ( −Si-O− ) on silica-based stationary phases, leading to severe peak tailing, broad peaks, and poor recovery.
-
Diastereomeric Co-elution: Epimerization during solid-phase peptide synthesis (SPPS) can generate L-hArg impurities. Separating D-hArg from L-hArg peptides is notoriously difficult because they share identical mass and overall hydrophobicity, differing only in subtle secondary structural interactions.
Troubleshooting Matrix: Quick Reference
The following table summarizes the quantitative and qualitative data for resolving common D-hArg purification issues.
| Symptom / Issue | Primary Cause | Mechanistic Solution | Recommended Action |
| Severe Peak Tailing | Basic guanidino group interacting with residual silanols. | Mask positive charges and increase hydrophobicity of the complex. | Switch ion-pairing agent from 0.1% TFA to 10-20 mM HFBA. Use end-capped C18 column. |
| Co-elution of L/D Epimers | Identical overall hydrophobicity of diastereomers. | Exploit subtle secondary structure differences by altering thermodynamics. | Apply a shallow gradient (0.1% B/min) and modulate column temperature (e.g., test 30°C vs 65°C). |
| Low MS Sensitivity | Strong ion-pairing agent (TFA/HFBA) suppressing ionization. | Ion-pairs survive as neutral complexes in the gas phase. | Reduce ion-pairing concentration to 0.01-0.05%, or switch to weak volatile acids (e.g., Formic Acid) for LC-MS. |
| Broad Peaks / Poor Resolution | Inadequate mass transfer kinetics for larger peptides. | Increase diffusion rates within the stationary phase pores. | Elevate column temperature to 50-60°C to lower mobile phase viscosity. |
Deep-Dive FAQs: Causality & Experimental Choices
FAQ 1: Why does my D-hArg peptide exhibit severe peak tailing even at pH 2.0, and how do I resolve it?
The Causality: At pH 2.0, the α -carboxyl groups are protonated, maximizing the net positive charge of the peptide. While low pH suppresses most silanol ionization, highly basic residues like D-hArg (pKa 12.5) can still undergo ion-exchange interactions with any accessible, hyper-acidic silanols on the silica surface. The Solution: You must utilize a stronger, more hydrophobic anionic ion-pairing reagent. Trifluoroacetic acid (TFA) is the standard, but for highly basic peptides, the perfluorinated homologous series offers better masking. Increasing the reagent hydrophobicity (Phosphate < TFA < PFPA < HFBA) significantly improves peak shape and resolution for highly positively charged peptides 1. Heptafluorobutyric acid (HFBA) forms a more hydrophobic, neutral ion-pair complex with the guanidino group, effectively shielding it from the stationary phase 2.
FAQ 2: How can I separate my target D-hArg peptide from its L-hArg epimeric impurity?
The Causality: Conventional RP-HPLC relies on hydrophobicity. Since D- and L- stereoisomers have identical intrinsic hydrophobicity, separation relies on how the chiral inversion disrupts the peptide's secondary structure (e.g., helix formation) upon interaction with the hydrophobic stationary phase 3. The Solution:
-
Shallow Gradients: Use an ultra-shallow gradient (0.1% to 0.5% B/min) to maximize the number of theoretical plates interacting with the peptide.
-
Temperature Modulation: Temperature drastically alters the thermodynamics of peptide-stationary phase interactions and secondary structure stability. Test separations at both low (20-30°C) and high (60-65°C) temperatures. Subtle structural differences between D- and L- diastereomers are often resolved at specific temperature extremes 3.
-
Chiral Stationary Phases (CSPs): If achiral RP-HPLC fails, consider a Crown-Ether-Type Chiral Stationary Phase (e.g., CR-I(+)), which stereoselectively recognizes D-amino acids via host-guest complexation 4.
FAQ 3: I switched to HFBA to fix peak tailing, but now my LC-MS signal has disappeared. Why?
The Causality: Strong ion-pairing reagents like TFA and HFBA form tight neutral complexes with basic peptides. In the Electrospray Ionization (ESI) source, these complexes fail to dissociate into charged gas-phase ions, severely suppressing the MS signal 5. Furthermore, perfluorinated acids tend to "linger" in the MS source, causing long-term background noise. The Solution: For preparative purification, use HFBA. For LC-MS analytical verification, use a dedicated column with 0.1% Formic Acid (FA) or a much lower concentration of TFA (0.01% - 0.05%). Alternatively, post-column addition of a "TFA fix" solution (e.g., 75% propionic acid/25% isopropanol) can help displace the strong ion-pair before it enters the MS source.
Experimental Workflows & Methodologies
Workflow 1: Troubleshooting Peak Tailing in Basic Peptides
The following decision tree outlines the logical progression for resolving peak tailing in D-hArg containing peptides.
Decision tree for troubleshooting peak tailing in basic D-hArg peptides during RP-HPLC.
Workflow 2: Diastereomeric Resolution Strategy
When L-hArg impurities are suspected, follow this thermodynamic modulation strategy.
Stepwise strategy for resolving D- and L- diastereomers using thermodynamic modulation.
Self-Validating Experimental Protocols
Protocol 1: Optimization of Ion-Pairing for Highly Basic Peptides
Objective: To eliminate peak tailing and improve resolution of D-hArg peptides using Heptafluorobutyric acid (HFBA).
Materials:
-
Mobile Phase A: HPLC-grade Water + 10 mM HFBA
-
Mobile Phase B: HPLC-grade Acetonitrile + 10 mM HFBA
-
Column: Zorbax SB300-C8 or C18 (150 mm × 4.6 mm I.D., 5 μm, 300 Å)
Step-by-Step Methodology:
-
System Preparation: Purge the HPLC system thoroughly with HPLC-grade water to remove any prior buffer salts. Prime lines with Mobile Phase A and B. Note: HFBA is highly retentive; dedicate a specific column to HFBA methods to prevent cross-contamination.
-
Equilibration: Equilibrate the column with 5% Mobile Phase B for 10 column volumes (CV) at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the crude D-hArg peptide in Mobile Phase A (maximum 1-2 mg/mL). Centrifuge at 14,000 x g for 5 minutes to remove particulates.
-
Gradient Execution:
-
0 - 5 min: Isocratic hold at 5% B (Desalting phase).
-
5 - 45 min: Linear gradient from 5% B to 45% B (1% B/min).
-
45 - 50 min: Column wash at 95% B.
-
50 - 60 min: Re-equilibration at 5% B.
-
-
Validation Check: Compare the peak asymmetry factor ( As ) of the D-hArg peptide peak. A successful optimization will yield an As between 0.9 and 1.2. If As>1.5 , increase HFBA concentration to 20 mM.
Protocol 2: Diastereomeric Resolution via Temperature-Modulated RP-HPLC
Objective: To separate D-hArg target peptides from L-hArg epimeric impurities generated during synthesis.
Materials:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Column: Semi-preparative C8 column (e.g., 250 × 9.4-mm I.D., 5-μm, 300 Å)
-
HPLC system equipped with a precision column oven.
Step-by-Step Methodology:
-
Baseline Run (Room Temperature): Set the column oven to 30°C. Inject 10-20 μ g of the analytical sample.
-
Shallow Gradient: Run a linear gradient of 0.1% B/min across the expected elution window (e.g., if the peptide elutes at 30% B, run 25% to 35% B over 100 minutes).
-
High-Temperature Run: If the D- and L- epimers co-elute (observed as a single broad peak or peak with a shoulder), increase the column oven temperature to 65°C.
-
Re-evaluate: Perform the exact same shallow gradient at 65°C. The change in temperature alters the secondary structure dynamics of the peptide, often shifting the retention time of the D-epimer relative to the L-epimer.
-
Validation Check: Calculate the resolution ( Rs ) between the two peaks. Rs≥1.5 indicates baseline separation, validating the method for preparative scale-up.
References
-
Mant, C. T., & Hodges, R. S. (2008). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. National Institutes of Health (PMC).[Link]
-
Sigma-Aldrich / Supelco. (n.d.). The Effect of Ion Pair Reagents on the RP-HPLC Separation of Peptides. LCMS.cz.[Link]
-
Chen, Y., Mant, C. T., & Hodges, R. S. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health (PMC).[Link]
-
Shibata, T., et al. (2025). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI.[Link]
-
Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.[Link]
Sources
- 1. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide: Fmoc-D-homoArg(Boc)2-OH vs. Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acid derivatives is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the potential for side reactions. The incorporation of arginine and its analogs, with their highly basic and nucleophilic guanidinium side chains, presents a particular challenge. This guide provides an in-depth, data-supported comparison of two distinct D-enantiomer arginine derivatives: the well-established sulfonyl-protected Fmoc-D-Arg(Pbf)-OH and the carbamate-protected Fmoc-D-homoArg(Boc)2-OH .
We will move beyond a simple cataloging of features to explore the mechanistic rationale behind their performance, offering field-proven insights to guide your selection process in Fmoc-based SPPS workflows.
At the Molecular Level: A Tale of Two Protecting Groups
The fundamental difference between these two reagents lies in their side-chain protection strategy. This choice dictates not only the stability during synthesis but also the by-products generated during final cleavage, which can have significant consequences for your final peptide.
-
Fmoc-D-Arg(Pbf)-OH: This derivative utilizes the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Pbf group is an electron-rich arylsulfonyl moiety designed for high acid lability.[1] It effectively masks the guanidinium group's nucleophilicity during the basic conditions of Fmoc deprotection (piperidine treatment) but is efficiently removed during the final trifluoroacetic acid (TFA) cleavage.[2] The Pbf group has become the gold standard for arginine protection in Fmoc-SPPS due to its reliability and robustness.[1][3]
-
Fmoc-D-homoArg(Boc)2-OH: This analog features two key distinctions: the "homoarginine" backbone with an additional methylene group in its side chain, and the di-Boc protection scheme. Two tert-butyloxycarbonyl (Boc) groups protect the terminal guanidinium nitrogens.[4] Unlike the sulfonyl-based Pbf, this strategy relies on carbamate protection. The primary advantage is that its cleavage by-products (isobutylene and CO2) are volatile and do not include reactive sulfonyl species, which can cause unwanted side reactions.[5]
Figure 1. Chemical structures of the two arginine derivatives.
Performance in SPPS: A Head-to-Head Comparison
The success of an SPPS campaign is measured by coupling efficiency and the minimization of side reactions. Here, the two derivatives exhibit critical performance differences.
Coupling Efficiency and Steric Hindrance
While both derivatives generally show good coupling efficiency, the bulkiness of the side-chain protecting group can be a factor, especially in sterically hindered sequences.[6][7] The di-Boc group on Fmoc-D-homoArg(Boc)2-OH is notably bulky, which may necessitate longer reaction times or double coupling protocols to ensure complete incorporation compared to Fmoc-D-Arg(Pbf)-OH.[5][7]
The Critical Side Reaction: δ-Lactam Formation
During the activation step of the carboxyl group for coupling, a significant intramolecular side reaction can occur: the nucleophilic side-chain guanidinium group attacks the activated carboxyl terminus, forming an inactive six-membered δ-lactam.[8] This reaction terminates the peptide chain and is a primary source of deletion impurities (des-Arg peptides).[9]
Experimental data indicates a dramatic difference in the propensity for δ-lactam formation between different protection schemes. The electron-withdrawing nature of the protecting group plays a key role. The Pbf group offers moderate suppression, but the (Boc)2 group, lacking a strong electron-withdrawing effect, is highly prone to this side reaction.[4][10]
Figure 2. Competing pathways during arginine coupling.
Final Cleavage and Deprotection Side Reactions
The final deprotection step is where the most significant trade-offs become apparent.
-
Fmoc-D-Arg(Pbf)-OH: Cleavage of the Pbf group with strong acid (e.g., TFA) generates a reactive aryl-sulfonyl electrophile (Ar–SO₂⁺).[11] While scavengers like thioanisole are used to quench this species, it can still react with sensitive residues in the peptide sequence, particularly tryptophan, leading to sulfonation (+252 Da mass shift).[11][12] This side reaction can be difficult to separate chromatographically and significantly reduces the yield of the desired peptide. Using Fmoc-Trp(Boc)-OH during synthesis is a common strategy to mitigate this issue.[12]
-
Fmoc-D-homoArg(Boc)2-OH: This is the key advantage of the di-Boc strategy. Upon TFA treatment, the Boc groups are removed to form volatile and non-reactive by-products (isobutylene, CO₂).[5] This completely eliminates the risk of sulfonation, making it an excellent choice for synthesizing peptides rich in tryptophan or other sensitive residues where Pbf-related side products are a known issue.
Quantitative Performance Data
The following table summarizes comparative experimental data on the performance of different arginine protecting groups. While the data shown is for L-Arginine, the chemical principles and relative performance of the protecting groups are directly applicable to their D-enantiomer and homoarginine counterparts.
| Arginine Derivative | Coupling Efficiency (120 min) | δ-Lactam Formation (30 min) | Key Findings & Advantages | Key Disadvantages |
| Fmoc-Arg(Pbf)-OH | >99%[10] | ~12%[10] | Industry standard, robust, and reliable for most applications.[1][2] | Cleavage can cause sulfonation of sensitive residues (e.g., Trp).[11][12] |
| Fmoc-Arg(Boc)₂-OH | ~28%[10] | ~60%[10] | Cleavage by-products are non-reactive, avoiding sulfonation side reactions.[5] | Very high propensity for δ-lactam formation, leading to low yields and truncated peptides.[4][10] |
Experimental Protocols
The following protocols provide a validated starting point for incorporating these derivatives. Optimization may be required based on the specific peptide sequence.
Protocol: Standard Coupling Cycle
This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase support (e.g., Rink Amide resin).
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain. Treat again with fresh 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 x 10 mL) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve 4 equivalents (0.4 mmol) of the desired amino acid derivative (Fmoc-D-Arg(Pbf)-OH or Fmoc-D-homoArg(Boc)2-OH) and 3.9 equivalents (0.39 mmol) of HBTU in DMF.
-
Add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the activation mixture.
-
Immediately add the complete activation mixture to the washed resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Note: For Fmoc-D-homoArg(Boc)2-OH, or if coupling to a hindered residue, a double coupling may be necessary to ensure completion.[7]
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).
-
Completion Check (Optional but Recommended): Perform a qualitative Kaiser test. A yellow/colorless result on the resin beads indicates a complete reaction (no free primary amines). A blue/purple color indicates incomplete coupling, and step 4 should be repeated ("double couple").
Protocol: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry thoroughly under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation & Reaction:
-
For Peptides with Fmoc-D-Arg(Pbf)-OH: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS)/Thioanisole (90:5:2.5:2.5, v/v/v/v) . The thioanisole is critical to scavenge the Pbf-derived sulfonyl species.[11][13]
-
For Peptides with Fmoc-D-homoArg(Boc)2-OH: A simpler cocktail can be used: TFA/H₂O/TIS (95:2.5:2.5, v/v/v) .
-
Add the appropriate cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation: Filter the cleavage mixture away from the resin into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.
-
Purification: Centrifuge the ether suspension to pellet the crude peptide, decant the ether, and repeat the ether wash twice. Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Decision-Making Workflow and Recommendations
The choice between these two derivatives is a trade-off between risks during coupling versus risks during cleavage.
Figure 3. Decision workflow for selecting an arginine derivative.
Expert Recommendations:
-
For Routine Synthesis: Fmoc-D-Arg(Pbf)-OH remains the workhorse and recommended first choice for the majority of peptide sequences. Its high coupling efficiency and well-understood behavior make it reliable. The potential for sulfonation can be effectively managed in most cases by using Fmoc-Trp(Boc)-OH and appropriate scavengers.[12][14]
-
For Tryptophan-Rich or Sensitive Peptides: If you are synthesizing a peptide with multiple tryptophan residues, or have previously encountered intractable sulfonation side products with Pbf protection, Fmoc-D-homoArg(Boc)2-OH is a valuable alternative.[5] Its use eliminates the source of sulfonation. However, you must be prepared to rigorously optimize the coupling step to overcome its high propensity for δ-lactam formation. Expect to use double coupling and carefully analyze the crude product for des-homoArg deletion sequences.
References
- Benchchem. (n.d.). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis.
- Benchchem. (n.d.). The Pbf Protecting Group in Peptide Synthesis: A Technical Guide.
- Benchchem. (n.d.). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.
- Benchchem. (n.d.). Common side reactions with Boc-Arg-Ome in peptide synthesis.
- Peptide Chemistry. (n.d.). Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS.
- Not specified. (n.d.).
- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ChemPep. (n.d.). 187618-60-6 | Fmoc-D-Arg(Pbf)-OH.
- Benchchem. (n.d.). The Cornerstone of Peptide Synthesis: A Technical Guide to Utilizing Boc-Protected Arginine.
- Al-Sha'er, M. A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC.
- Advent Chembio. (n.d.). Fmoc-Arg(Pbf)-Arg(Pbf)-OH in Peptide Synthesis.
- Benchchem. (n.d.). Green Chemistry Technical Support Center: Fmoc-D-Arg(Pbf)-OH.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Benchchem. (n.d.). A Comparative Guide to the Coupling Efficiency of Arginine Derivatives in Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
- Góngora-Benítez, M., et al. (2016).
- Liberski, D., et al. (2018). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing).
- ChemicalBook. (2026, January 13). FMOC-ARG(PDF)-OH | 154445-77-9.
- Not specified. (2025, April 30). FMOC-Arg(Pbf)-OH is widely used for solid-phase peptide synthesis (SPPS).
- RSC Publishing. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Ferrazzano, L., et al. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
- ResearchGate. (2022, December 14). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?.
- Not specified. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. (n.d.). Fmoc- D -Arg(Pbf)-OH = 98.0 TLC 187618-60-6.
- Subirós-Funosas, L., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Pbf Deprotection from Arginine Residues.
- Keller, M., et al. (2019).
- Chemistry Today. (2024, November 28). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc).
- Sigma-Aldrich. (n.d.). Fmoc- D -Arg(Pbf)-OH = 98.0 TLC 187618-60-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-Arg(Pbf)-Arg(Pbf)-OH in Peptide Synthesis | Advent [adventchembio.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Enzymatic stability of peptides with D-homoarginine vs L-arginine
Engineering Protease Resistance: A Comparative Guide to D-Homoarginine vs. L-Arginine in Peptide Therapeutics
Peptide therapeutics often face a critical pharmacokinetic bottleneck: rapid proteolytic degradation in systemic circulation and the gastrointestinal tract. Trypsin and trypsin-like serine proteases are primary culprits, rapidly hydrolyzing peptide bonds adjacent to basic amino acids. To overcome this, medicinal chemists employ non-canonical amino acids. This guide provides an objective, data-driven comparison of peptides containing native L-arginine against those modified with its extended and stereochemically inverted analogs: L-homoarginine and D-homoarginine.
Mechanistic Causality: The S1 Subsite Dynamics
The susceptibility of a peptide to trypsin cleavage is governed by the enzyme's S1 specificity pocket. At the base of this pocket lies Asp189, which forms a critical salt bridge with the positively charged guanidinium group of the substrate's side chain.
-
L-Arginine (Native): The side chain fits perfectly into the S1 pocket. This anchors the substrate so that the adjacent scissile peptide bond is optimally aligned with the catalytic triad (Ser195, His57, Asp102) and the oxyanion hole, resulting in rapid hydrolysis[1].
-
L-Homoarginine (hArg): The addition of a single methylene (-CH₂-) group elongates the side chain. While the guanidinium group still binds Asp189, the extra length acts as a structural shim. This pushes the peptide backbone outward, sterically misaligning the scissile bond from the catalytic triad. This misalignment drastically reduces the catalytic turnover rate ( kcat )[2].
-
D-Homoarginine (D-hArg): Combining the extended side chain with D-stereochemistry (inversion at the alpha-carbon) provides a synergistic, dual-mode resistance. The backbone trajectory is entirely reversed, completely abrogating the enzyme's ability to stabilize the transition state. This renders the peptide practically impervious to trypsin-like cleavage[3][4].
Mechanism of Trypsin Resistance: L-Arg vs Homoarginine and D-Homoarginine.
Quantitative Performance Comparison
Experimental data underscores the profound impact of these modifications on peptide half-life. The following table synthesizes stability metrics across various biological matrices, demonstrating the superior pharmacokinetic profile of D-homoarginine[2][4].
| Amino Acid Substitution | Trypsin Susceptibility | Relative Duodenal/Plasma Stability | Mechanistic Effect on S1 Pocket & Catalytic Triad |
| L-Arginine | High (Rapid cleavage) | Baseline (1x) | Perfect alignment; rapid transition state stabilization. |
| L-Homoarginine | Low to Moderate | 14x to 50x increase | Steric clash; extra -CH₂- misaligns the scissile bond. |
| D-Arginine | Very Low | >100x increase | Stereochemical inversion prevents backbone binding. |
| D-Homoarginine | Negligible | >100x (Near absolute resistance) | Dual evasion: Steric misalignment + inverted backbone. |
Self-Validating Experimental Protocol: Proteolytic Stability Assay
To objectively quantify the enzymatic stability of modified peptides, a rigorous LC-MS-based kinetic assay is required. This protocol is designed as a self-validating system: the inclusion of a zero-minute control establishes the baseline intact mass, while the immediate acid-quenching mechanism ensures that the observed degradation is strictly a function of the controlled incubation period, eliminating post-sampling artifactual cleavage[4].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the synthesized peptides (purified via RP-HPLC to >98%) in 0.1 M Ammonium Bicarbonate ( NH4HCO3 ) buffer at pH 8.2 to a final concentration of 1 mg/mL.
-
Causality: pH 8.2 is the optimal physiological pH for maximal trypsin activity, ensuring the assay tests the peptide under the most stringent proteolytic conditions.
-
-
Enzyme Incubation: Add sequencing-grade trypsin to achieve a 1:50 enzyme-to-substrate mass ratio. Incubate the mixture at 37°C on a thermomixer (600 rpm) to maintain uniform kinetic interactions.
-
Kinetic Sampling & Quenching: Withdraw 20 µL aliquots at predefined time points (0, 1, 4, 8, 12, and 24 hours). Immediately transfer the aliquot into 80 µL of a quenching solution consisting of 1% Trifluoroacetic acid (TFA) in 50:50 Acetonitrile:Water.
-
Causality: The sudden drop in pH (below 3.0) instantly protonates the catalytic His57 residue of trypsin, irreversibly halting enzyme activity and locking the degradation profile at that exact second.
-
-
LC-MS Analysis: Inject the quenched samples onto an analytical C18 column coupled to a high-resolution mass spectrometer. Monitor the Extracted Ion Chromatogram (EIC) corresponding to the intact peptide's m/z .
-
Data Analysis: Integrate the Area Under the Curve (AUC) for the intact peptide at each time point. Normalize against the t=0 control (100%) and fit the data to a first-order exponential decay model to calculate the half-life ( t1/2 ).
Self-Validating LC-MS Workflow for Proteolytic Stability Assessment.
Strategic Applications in Drug Development
The choice between L-arginine and D-homoarginine dictates the therapeutic window of the final drug product.
-
Antimicrobial Peptides (AMPs): Native AMPs often fail in vivo due to rapid clearance. Substituting L-arginine with L-homoarginine or D-homoarginine preserves the cationic charge necessary for bacterial membrane disruption while extending the plasma half-life from minutes to hours[4].
-
Antibody-Drug Conjugates (ADCs): Fmoc-D-homoArg(Et)2-OH is frequently utilized as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). In ADCs, it serves as a highly controlled, proteolytically resistant linker that prevents premature payload release in systemic circulation, ensuring targeted delivery to the lysosomal compartment[3].
References
-
Targeting the S1 and S3 Subsite of Trypsin with Unnatural Cationic Amino Acids Generates Antimicrobial Peptides with Potential for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Source: Frontiers in Microbiology (PMC) URL:[Link]
Sources
Impact of D-homoarginine substitution on peptide conformation and activity
Impact of D-Homoarginine Substitution on Peptide Conformation and Activity: A Comprehensive Comparison Guide
As peptide therapeutics transition from discovery to clinical application, overcoming their inherent proteolytic liability and conformational flexibility remains a primary challenge. Canonical arginine (L-Arg) is a frequent critical pharmacophore in receptor-binding peptides due to its guanidinium group, which forms highly stable, bidentate salt bridges with acidic residues (aspartate/glutamate) in target receptors. However, L-Arg is highly susceptible to trypsin-like serine proteases.
To engineer superior peptide analogs, application scientists frequently employ D-homoarginine (D-hArg) substitution. This modification introduces two critical biophysical changes:
-
Stereochemical Inversion (D-form): Renders the peptide bond unrecognizable to endogenous L-specific proteases, dramatically extending serum half-life.
-
Side-Chain Homologation (Homo-derivative): The insertion of an additional methylene ( −CH2− ) group extends the side chain by approximately 1.5 Å, fundamentally altering the spatial reach of the guanidinium headgroup.
This guide objectively compares the performance of D-hArg-substituted peptides against their canonical counterparts, providing the mechanistic causality and self-validating experimental workflows necessary for successful peptide engineering.
Mechanistic Causality: How D-hArg Alters Conformation and Affinity
The success of a D-hArg substitution is entirely dependent on the topography of the receptor's binding pocket. The extended side chain acts as a double-edged sword:
-
Deep Pocket Optimization: If the target receptor features a deep, negatively charged binding cleft, the canonical L-Arg or D-Arg may struggle to achieve optimal hydrogen bonding distances without straining the peptide backbone. D-hArg's extended reach allows the guanidinium group to penetrate deeper, reorienting receptor residues (e.g., Glutamate) to form highly productive contacts[1]. This often leads to subnanomolar affinities, as seen in μ -opioid receptor (MOR) antagonists where the positive charge of D-hArg is essential for salt bridge formation[2].
-
Steric Clash in Shallow Pockets: Conversely, if the binding pocket is shallow or strictly spatially constrained, the extra methylene group introduces steric bulk. This forces the peptide backbone out of its active conformation, drastically reducing potency. For example, substituting D-Arg with D-hArg in dermorphin tetrapeptides results in a marked decrease in analgesic activity[3].
Diagram 1: Divergent mechanistic outcomes of D-hArg substitution based on receptor topography.
Performance Comparison: D-hArg vs. Canonical Alternatives
The following table synthesizes experimental data across diverse peptide classes, objectively comparing the impact of D-hArg substitution against L-Arg or D-Arg baselines.
| Peptide System | Substitution | Target Receptor | Impact on Affinity / Activity | Mechanistic Causality |
| Cyclodal (Tetrapeptide) | D-Arg → D-hArg | μ -Opioid Receptor (MOR) | 2-fold increase in MOR/DOR binding affinity; 7-fold increase in KOR affinity[2]. | The extended side chain optimizes salt bridge formation with deeply buried acidic receptor moieties without disrupting the cyclic backbone[2]. |
| SOS1 CDR3 Mimetic | D-Arg → D-hArg | RAS:SOS1 Complex | Improved efficacy and potency [1]. | The extended length allows the guanidinium group to reorient two Glu residues on SOS1, forming highly productive hydrogen bonds[1]. |
| Vasopressin Analogs | D-Arg → D-hArg | V2 (Antidiuretic) vs V1 (Pressor) | Massively increased specificity (Antidiuretic/Pressor ratio improved from 100 to 3,300)[4]. | The substitution causes a disproportionate loss of pressor activity over antidiuretic activity, significantly widening the therapeutic window[4]. |
| GnRH Superagonists | D-Arg → D-hArg(Et 2 ) | GnRH Receptors | Highest potency for GTH-II release in goldfish models[5]. | Alkylation of the extended D-hArg side chain stabilizes the specific active conformation required for robust gonadotroph activation[5]. |
| Dermorphin Analogs | D-Arg → D-hArg | Opioid Receptors (Analgesia) | Decreased potency compared to D-Arg wild-type[3]. | The strict spatial requirements of the dermorphin binding pocket cannot accommodate the extra methylene group, causing a steric clash[3]. |
Self-Validating Experimental Protocol: Synthesis and Evaluation
To accurately assess the impact of a D-hArg substitution, researchers must employ a self-validating workflow that controls for synthesis errors and isolates the variable of side-chain length. The following protocol utilizes Fmoc-solid phase peptide synthesis (SPPS) and orthogonal validation assays.
Phase 1: Fmoc-SPPS Synthesis using Fmoc-D-hArg(Pbf)-OH
-
Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes to yield a C-terminal amide (improving in vivo stability).
-
Coupling: Utilize Fmoc-D-HomoArg(Pbf)-OH as the building block for the substitution[6]. Activate the amino acid using DIC/Oxyma Pure (1:1 eq) to prevent racemization.
-
Self-Validation Checkpoint (Kaiser Test): After the D-hArg coupling step, perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat the coupling step; the bulky Pbf protecting group on the extended side chain can sometimes hinder kinetics.
-
Cleavage: Cleave the peptide from the resin and globally deprotect side chains using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.
Phase 2: Purification and Structural Validation
-
Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge.
-
RP-HPLC: Purify using a C18 preparative column with a gradient of Water/Acetonitrile (0.1% TFA).
-
Self-Validation Checkpoint (LC-MS): Confirm the identity of the synthesized peptide via High-Resolution Mass Spectrometry (HRMS). The D-hArg analog must show a mass shift of +14.01 Da relative to the D-Arg control, confirming the precise addition of the methylene group.
Phase 3: Functional and Stability Assays
-
Surface Plasmon Resonance (SPR): Immobilize the target receptor (e.g., MOR or SOS1) on a CM5 sensor chip. Flow the D-hArg peptide and the D-Arg control over the chip to calculate KD , kon , and koff .
-
Serum Stability Assay: Incubate the peptides in 25% human serum at 37°C. Aliquot samples at 0, 1, 2, 4, 8, and 24 hours, quench with 10% TCA, and analyze intact peptide remaining via HPLC.
-
Self-Validation Checkpoint (Data Synthesis): A successful D-hArg substitution is validated if the serum half-life ( t1/2 ) is equivalent to or greater than the D-Arg control, while the SPR data shows an improved or equivalent KD . If KD drops significantly (as in dermorphin[3]), the pocket is confirmed to be sterically constrained.
Diagram 2: Self-validating workflow for engineering and evaluating D-hArg substituted peptides.
References
-
A Cyclic Tetrapeptide ("Cyclodal") and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists Source: PMC (National Institutes of Health) URL:[Link]
-
Downsizing Nanobodies: Towards CDR Loop Mimetics Modulating Intracellular Protein-Protein Interactions Source: Kvinzo URL:[Link]
-
The analgesic activity of D-Arg2-dermorphin and its N-terminal tetrapeptide analogs after subcutaneous administration in mice Source: PubMed (National Institutes of Health) URL:[Link]
-
A new gonadotropin-releasing hormone (GnRH) superagonist in goldfish: influence of dialkyl-D-homoarginine at position 6 on gonadotropin-II and growth hormone release Source: PubMed (National Institutes of Health) URL:[Link]
-
Solid phase synthesis and some pharmacological properties of 8-D-homoarginine-vasopressin and 1-deamino-8-D-homoarginine-vasopressin Source: R Discovery URL:[Link]
Sources
- 1. kvinzo.com [kvinzo.com]
- 2. A Cyclic Tetrapeptide (“Cyclodal”) and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analgesic activity of D-Arg2-dermorphin and its N-terminal tetrapeptide analogs after subcutaneous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A new gonadotropin-releasing hormone (GnRH) superagonist in goldfish: influence of dialkyl-D-homoarginine at position 6 on gonadotropin-II and growth hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc-D-HomoArg(Pbf)-OH CAS#1313054-60-2 - Apinnotech Co., Ltd. [apnbiotech.com]
Purity Profile Comparison of Peptides Synthesized with Different Arginine Derivatives
Executive Summary
For researchers, scientists, and drug development professionals, Arginine remains one of the most notoriously difficult proteinogenic amino acids to incorporate during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS)[1]. Its highly basic guanidino side chain (pKa ~12.5) remains protonated under physiological conditions and acts as a potent nucleophile during peptide assembly if left unprotected[2].
As a Senior Application Scientist, I frequently observe that the choice of Arginine protecting group directly dictates the success or failure of a synthesis. This guide provides an objective, data-driven comparison of the purity profiles of peptides synthesized using various Arginine derivatives—specifically focusing on the mechanistic causality behind impurity formation and providing self-validating protocols to mitigate these risks.
Mechanistic Causality: The Dual Threat of Arginine in SPPS
When dealing with Arginine, the peptide chemist must navigate two distinct mechanistic pitfalls that severely impact crude purity:
A. Activation-Phase δ-Lactam Formation
During the activation of the Fmoc-Arg(PG)-OH carboxylic acid, the protected guanidino group can fold back and attack the activated carbonyl (e.g., O-acylurea or active ester). This intramolecular side reaction forms a highly stable, unreactive δ-lactam[2]. The causality is simple: the formation of the lactam depletes the active amino acid from the solution, leading to incomplete coupling and the generation of des-Arg deletion sequences.
B. Cleavage-Phase Alkylation of Electron-Rich Residues
The most common protecting groups for Arginine are arylsulfonyl derivatives (Pbf, Pmc, Mtr). During the final trifluoroacetic acid (TFA) cleavage, these groups are liberated as highly reactive arylsulfonyl cations. If these electrophiles are not immediately quenched by nucleophilic scavengers, they will irreversibly alkylate electron-rich residues—most notably the indole ring of Tryptophan (Trp) and the phenol ring of Tyrosine (Tyr)[3].
Fig 1. Competing kinetic pathways during the activation of Fmoc-protected Arginine in SPPS.
Comparative Analysis of Arginine Derivatives
The evolution of Arginine protecting groups is a continuous exercise in balancing acid lability with steric hindrance and side-reaction suppression[4].
-
Fmoc-Arg(Pbf)-OH (The Gold Standard): The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the current industry standard[1]. The oxygen atom in the benzofuran ring provides exceptional resonance stabilization to the developing positive charge during acidolysis. This allows for rapid cleavage (1–2 hours) and minimizes the lifetime of the reactive cation, drastically reducing Trp alkylation[4].
-
Fmoc-Arg(Pmc)-OH (The Predecessor): The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group features a six-membered chroman ring. It is less electron-donating than the five-membered benzofuran ring of Pbf, resulting in slower cleavage kinetics and a higher propensity for generating long-lived cations that alkylate Trp[1].
-
Fmoc-Arg(Mtr)-OH (The Legacy Option): The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group requires harsh, extended TFA cleavage (up to 6 hours). This prolonged acid exposure leads to severe degradation of sensitive peptide sequences, making it largely obsolete for modern syntheses[4].
-
Fmoc-Arg(NO2)-OH (The Niche Alternative): The nitro group completely suppresses δ-lactam formation because it strongly withdraws electron density from the guanidino nitrogens[2]. However, it is stable to TFA and requires a separate reduction step (e.g., SnCl2 in mild acid) for removal, which can inadvertently reduce other susceptible moieties[2].
-
Fmoc-Arg(Boc)2-OH: While highly acid-labile, the bis-Boc derivative is notoriously prone to rapid δ-lactam formation during activation, leading to coupling efficiencies as low as 28% in some studies[3].
Quantitative Data Summary
| Arginine Derivative | Standard Cleavage Time | δ-Lactam Risk (Activation) | Trp Alkylation Risk (Cleavage) | Expected Crude Purity (Model Peptide)* |
| Fmoc-Arg(Pbf)-OH | 1.5 – 2.0 hours | Moderate | Low (with scavengers) | > 85% |
| Fmoc-Arg(Pmc)-OH | 2.5 – 3.0 hours | Moderate | Moderate to High | ~ 70% |
| Fmoc-Arg(Mtr)-OH | 4.0 – 6.0 hours | Moderate | Very High | < 50% |
| Fmoc-Arg(NO2)-OH | N/A (SnCl2 required) | None | None | Variable |
| Fmoc-Arg(Boc)2-OH | 1.0 hour | Very High (up to 60%) | None | < 40% |
*Based on the synthesis of a susceptible Arg-Trp containing model sequence.
Experimental Workflow: Self-Validating Purity Assessment
To objectively compare these derivatives, we utilize a highly sensitive model sequence: Fmoc-Arg-Trp-Ala-Gly-Resin . This sequence places Arginine directly adjacent to Tryptophan, creating the ultimate stress test for arylsulfonyl cation alkylation. Every protocol must be a self-validating system; therefore, this workflow includes specific analytical readouts to quantify both coupling failure and sulfonation.
Step-by-Step Methodology
Step 1: Resin Swelling & Preparation
-
Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted synthesis syringe.
-
Swell the resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Proper swelling ensures the polymer matrix is fully expanded, providing uniform access to the reactive sites and preventing sequence truncation.
-
Step 2: Iterative Assembly (Coupling & Deprotection)
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling: Dissolve 4 eq of the Fmoc-AA-OH, 4 eq of N,N'-Diisopropylcarbodiimide (DIC), and 4 eq of Oxyma Pure in minimal DMF. Add to the resin and agitate for 45 minutes.
-
Causality: Oxyma Pure is selected over traditional HOBt because it provides superior suppression of epimerization and significantly faster coupling kinetics, which is critical to outcompete δ-lactam formation when coupling bulky derivatives like Fmoc-Arg(Pbf)-OH.
-
Step 3: Cleavage & Scavenging (The Critical Phase)
-
Wash the final peptidyl-resin with Dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with Reagent K : TFA / Thioanisole / Water / Phenol / Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v) for exactly 2.0 hours at room temperature.
-
Causality: EDT and Thioanisole are mandatory here. EDT is a potent soft nucleophile that rapidly traps the Pbf+ or Pmc+ cations before they can migrate to the Trp indole ring. Without EDT, Trp alkylation will dominate the purity profile.
-
Step 4: Precipitation & Analytical Validation
-
Filter the cleavage cocktail into 40 mL of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the pellet.
-
Validation Readout (LC-MS): Analyze the crude solid via RP-HPLC (C18 column, gradient 5-95% MeCN in H2O with 0.1% TFA).
-
The desired peptide [H-Arg-Trp-Ala-Gly-NH2] will appear as the major peak.
-
A mass shift of -156 Da indicates a des-Arg deletion (δ-lactam failure).
-
A mass shift of +252 Da (for Pbf) or +266 Da (for Pmc) indicates irreversible Trp-arylsulfonation.
-
Fig 2. Workflow of TFA cleavage highlighting the arylsulfonyl cation trapping vs. Trp alkylation.
References
-
Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science (PMC).[Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences (MDPI).[Link]
-
Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. Peptide Chemistry. [Link]
Sources
A Comparative Guide to Chromatographic Methods for Differentiating D-Homoarginine from D-Arginine Epimers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise differentiation of stereoisomers is paramount. This guide provides an in-depth technical comparison of chromatographic methods for the analytical challenge of separating D-homoarginine from its close structural analog, D-arginine. As non-proteinogenic amino acids, the presence and quantification of these D-enantiomers can have significant implications in various biological and pathological processes. This document will navigate the nuances of method selection, from direct enantioselective techniques to indirect derivatization strategies, providing the scientific rationale and practical insights necessary for robust and reliable analytical outcomes.
The Analytical Challenge: Structural Similarity and Chiral Discrimination
D-arginine and D-homoarginine are both basic amino acids characterized by a guanidinium group. The sole structural difference is an additional methylene group in the side chain of homoarginine, which, while seemingly minor, influences its hydrophobicity and interaction with chiral selectors. The primary analytical challenge lies in achieving both chiral separation (D- from L-enantiomers) and chemical separation (arginine from homoarginine) with high resolution.
Methodologies for Chiral Resolution: A Comparative Analysis
The separation of D-homoarginine and D-arginine can be approached through several chromatographic strategies. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation.
Direct Enantioselective Chromatography with Chiral Stationary Phases (CSPs)
Direct methods offer the advantage of simplicity by avoiding derivatization steps, which can be time-consuming and introduce potential sources of error.
Crown ether-based CSPs are particularly well-suited for the enantioseparation of compounds containing primary amines, such as amino acids.[1]
Principle of Separation: The chiral recognition mechanism involves the complexation of the protonated primary amine of the amino acid within the chiral cavity of the crown ether.[1] The stability of this complex is influenced by the steric hindrance of the amino acid's side chain and its ability to form hydrogen bonds with the CSP. The D-enantiomers of amino acids generally form more stable complexes with the crown ether and therefore exhibit stronger retention.[2]
Expected Performance for D-Arginine vs. D-Homoarginine: The additional methylene group in D-homoarginine increases its hydrophobicity compared to D-arginine.[3][4] This may lead to stronger non-specific interactions with the stationary phase, potentially affecting retention time and resolution. However, the primary interaction for chiral recognition remains the complexation of the alpha-amino group. It is anticipated that both D-arginine and D-homoarginine can be resolved from their respective L-enantiomers, with the potential for baseline separation of all four species in a single run with careful optimization of the mobile phase.
Indirect Methods via Chiral Derivatization
Indirect methods involve the reaction of the amino acids with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase, typically a C18 column.
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its more sensitive analogs like l-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide) are widely used for the chiral analysis of amino acids.[5][6]
Principle of Separation: The chiral derivatizing agent reacts with the primary amino group of the amino acids to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated by reversed-phase HPLC. The elution order of the D- and L-amino acid derivatives is consistent, with the L-amino acid derivative typically eluting earlier.[7]
Application to D-Arginine and D-Homoarginine: This method is expected to be highly effective for both D-arginine and D-homoarginine. The derivatization reaction is robust for primary amines. The resulting diastereomers of D-arginine and D-homoarginine will differ in their hydrophobicity due to the extra methylene group in homoarginine, allowing for their separation. Furthermore, the diastereomers of the D- and L-forms of each amino acid will also be resolved. This method, coupled with mass spectrometry, provides excellent sensitivity and specificity.[5]
Chiral Ligand-Exchange Chromatography (CLEC)
CLEC is a powerful technique for the enantiomeric resolution of amino acids. It can be performed using a chiral additive in the mobile phase or a chiral ligand immobilized on the stationary phase.
Principle of Separation: This method is based on the formation of transient diastereomeric metal complexes between a metal ion (commonly Cu(II)), a chiral ligand, and the analyte enantiomers. The differences in the stability and formation kinetics of these complexes lead to the separation of the enantiomers.
A Published Method for Homoarginine Enantiomers: A study has reported the successful resolution of D- and L-homoarginine using a mobile phase containing an L-phenylalanine-Cu(II) complex with a C18 column. This demonstrates the feasibility of CLEC for the chiral separation of homoarginine.
Applicability to D-Arginine and D-Homoarginine Differentiation: It is highly probable that this approach can be extended to the simultaneous separation of D-arginine and D-homoarginine. The subtle differences in the side chains of arginine and homoarginine would likely lead to differences in the stability of their respective ternary complexes, enabling their separation.
Complementary Achiral Separation Techniques
While the focus is on chiral differentiation, efficient separation of the two amino acids based on their chemical structure is also critical.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent technique for the retention and separation of polar compounds like arginine and homoarginine without the need for derivatization.[8]
Principle of Separation: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
Utility in D-Arginine and D-Homoarginine Analysis: HILIC can effectively separate arginine and homoarginine based on the slight difference in their polarity. This can be a valuable tool for initial sample cleanup or as a standalone method for quantifying the total amount of each amino acid when chiral separation is not required. It can also be coupled with a chiral method in a two-dimensional LC setup for comprehensive analysis.
Method Comparison and Data Summary
| Method | Principle | Stationary Phase | Mobile Phase (Typical) | Advantages | Considerations |
| Crown Ether-Based CSP | Direct Chiral Recognition | Chiral Crown Ether (e.g., CrownSil™) | Acidified aqueous/organic | Simple, no derivatization, direct enantioseparation.[1] | Column cost, potential for limited resolution between arginine and homoarginine. |
| Marfey's Method (Indirect) | Diastereomer Formation | C18 (Reversed-Phase) | Acetonitrile/Water with buffer | High sensitivity with MS, robust, separates a wide range of amino acids.[5] | Derivatization step required, potential for side reactions. |
| Chiral Ligand-Exchange | Diastereomeric Metal Complexation | C18 (Reversed-Phase) | Aqueous buffer with chiral ligand and metal salt | Good resolution for enantiomers. | Optimization of mobile phase can be complex. |
| HILIC | Hydrophilic Partitioning | Polar (e.g., Amide, Silica) | High organic content with aqueous buffer | Excellent for separating polar compounds without derivatization.[8] | Not a chiral separation method. |
Experimental Protocols
Protocol: Chiral Separation using a Crown Ether-Based CSP
Objective: To achieve direct enantioseparation of D- and L-arginine and D- and L-homoarginine.
Materials:
-
Column: CrownSil™ R(+) (or S(-)) column (e.g., 150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0) in water/methanol[2]
-
Instrumentation: HPLC or UPLC system with UV or MS detector
Procedure:
-
Prepare the mobile phase by dissolving perchloric acid in a mixture of HPLC-grade water and methanol.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard mixture of D/L-arginine and D/L-homoarginine.
-
Monitor the elution profile at an appropriate wavelength (e.g., 200-210 nm for UV) or by mass spectrometry.
-
Optimize the mobile phase composition (organic modifier content and pH) to achieve baseline separation of all four analytes.
Protocol: Indirect Chiral Separation using Marfey's Reagent (l-FDLA)
Objective: To separate the diastereomeric derivatives of D- and L-arginine and D- and L-homoarginine.
Materials:
-
Derivatizing Reagent: Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA)[5]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with a buffer (e.g., ammonium formate)
-
Instrumentation: HPLC or UPLC system with a DAD or MS detector
Procedure:
-
Derivatization:
-
To an aqueous solution of the amino acid mixture, add a solution of l-FDLA in acetone and a sodium bicarbonate buffer.
-
Incubate the mixture at an elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[5]
-
Stop the reaction by adding an acid.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the diastereomers using a suitable gradient program.
-
Detect the derivatives at their maximum absorbance wavelength (around 340 nm) or by MS.
-
Visualization of Methodologies
Experimental Workflow for Chiral Analysis
Caption: Workflow for direct and indirect chiral analysis of amino acids.
Decision Tree for Method Selection
Sources
- 1. Crown Ether Phases - Regis Technologies [registech.com]
- 2. Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoarginine - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) [mdpi.com]
- 6. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
